Potassium 2,6-dimethylphenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(2,6-dimethylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-6-4-3-5-7(2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMJMPCMNNZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635653 | |
| Record name | Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561328-67-4 | |
| Record name | Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 561328-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Potassium 2,6-Dimethylphenyltrifluoroborate: A Technical Guide for Advanced Research
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of potassium 2,6-dimethylphenyltrifluoroborate. This organoboron compound is a valuable, air- and moisture-stable reagent, particularly useful as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its stability offers significant advantages over the corresponding boronic acid. This guide details the two primary and most effective synthetic routes to this compound, providing detailed experimental protocols, quantitative data summaries, and visual workflows to ensure reproducibility and clarity.
Core Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal methods:
-
Conversion from Boronic Acid: A direct and high-yielding method that involves the reaction of commercially available 2,6-dimethylphenylboronic acid with potassium hydrogen fluoride (KHF₂).
-
One-Pot Synthesis from Arene: An elegant approach that begins with 1,3-dimethylbenzene (m-xylene) and proceeds via an iridium-catalyzed C-H borylation to form a boronic ester intermediate, which is then converted in situ to the desired trifluoroborate salt.[1][2][3]
Data Presentation
The following tables summarize typical yields for the synthesis of potassium aryltrifluoroborates using the methodologies described. While specific yields for 2,6-dimethylphenyltrifluoroborate may vary depending on reaction scale and purification techniques, these values provide a reliable benchmark.
Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids
| Starting Material | Key Reagents | Solvent System | Typical Reaction Time | Typical Yield (%) |
| Phenylboronic Acid | KHF₂ | Methanol/Water | 30 minutes | >95% |
| 1-Naphthaleneboronic Acid | KHF₂ | Methanol/Water | 10-30 minutes | ~95% |
| Heteroarylboronic Acids | KHF₂ | Methanol/Water | 30 minutes | High |
Table 2: One-Pot Synthesis of Potassium Aryltrifluoroborates from Arenes via Iridium-Catalyzed Borylation
| Arene Substrate | Catalyst System | Key Reagents | Solvent System | Temperature | Typical Yield (%) |
| Benzene | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂, KHF₂ | THF / Water | 80 °C | 85% |
| 1,3-Dichlorobenzene | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂, KHF₂ | THF / Water | 80 °C | 93% |
| 1,3-Dimethoxybenzene | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂, KHF₂ | THF / Water | 80 °C | 88% |
Experimental Protocols
Method 1: Synthesis from 2,6-Dimethylphenylboronic Acid
This protocol outlines the straightforward conversion of 2,6-dimethylphenylboronic acid to its potassium trifluoroborate salt. This method is often preferred for its simplicity and high efficiency when the boronic acid is readily available.
Materials:
-
2,6-Dimethylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized Water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2,6-dimethylphenylboronic acid (1.0 equivalent).
-
Dissolve the boronic acid in methanol (approximately 2.0 M concentration).
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (4.0 equivalents).
-
With vigorous stirring, add the aqueous KHF₂ solution to the methanolic solution of the boronic acid at room temperature. A white precipitate will typically form upon addition.
-
Continue stirring the resulting slurry at room temperature for 30 minutes.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Add acetone to the remaining aqueous residue and stir the suspension for an additional 10 minutes to break up any clumps.
-
Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold acetone and then diethyl ether to remove any remaining impurities and water.
-
Dry the final product under high vacuum to yield this compound as a fine, white, crystalline solid.
Method 2: One-Pot Synthesis from 1,3-Dimethylbenzene
This advanced, one-pot procedure allows for the synthesis of the target molecule directly from the corresponding arene, avoiding the isolation of the boronic acid or boronic ester intermediate.[1][2][3]
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)(OMe)]₂ (catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized Water
-
Acetone
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
Part A: Iridium-Catalyzed C-H Borylation
-
Inside an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction vessel with [Ir(COD)(OMe)]₂ (0.1 mol%), dtbpy (0.2 mol%), and bis(pinacolato)diboron (1.0 equivalent).
-
Add anhydrous THF to the vessel, followed by 1,3-dimethylbenzene (1.0 equivalent).
-
Seal the vessel tightly and heat the reaction mixture to 80 °C.
-
Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS) until the starting arene is consumed.
-
Cool the reaction mixture to room temperature. This crude mixture contains the 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate.
Part B: Conversion to the Trifluoroborate Salt
-
To the crude reaction mixture from Part A, add a solution of KHF₂ (4.0-6.0 equivalents) in a 1:3 mixture of water and THF.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4 to 12 hours.
-
Upon completion, remove all volatile solvents under reduced pressure.
-
The resulting residue contains the desired product along with the pinacol byproduct. To isolate the product, add acetone and stir the slurry.
-
Filter the mixture to remove any insoluble impurities.
-
The pinacol byproduct can be removed from the filtrate by sublimation at 60 °C under high vacuum.
-
The remaining solid is the desired this compound. Further purification can be achieved by recrystallization if necessary.
Visualized Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental workflows described above.
Caption: Reaction scheme for the conversion of 2,6-dimethylphenylboronic acid.
Caption: One-pot synthesis pathway from 1,3-dimethylbenzene to the target trifluoroborate.
Caption: Step-by-step workflow for the synthesis from 2,6-dimethylphenylboronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 3. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
Preparation of Sterically Hindered Aryltrifluoroborates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing sterically hindered aryltrifluoroborates. These valuable reagents are increasingly utilized in medicinal chemistry and materials science due to their stability, ease of handling, and unique reactivity in cross-coupling reactions. This document details the most effective synthetic routes, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key transformations.
Introduction to Sterically Hindered Aryltrifluoroborates
Potassium aryltrifluoroborates are stable, crystalline solids that serve as excellent sources of the corresponding arylboronic acids in situ, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The preparation of sterically hindered aryltrifluoroborates, especially those with ortho- and di-ortho-substitution, presents unique synthetic challenges. Overcoming these challenges is critical for the synthesis of complex molecules such as polysubstituted biaryls, which are prevalent motifs in pharmaceuticals and advanced materials. This guide explores the primary methods developed to address the synthesis of these sterically demanding building blocks.
Key Synthetic Strategies
Several robust methods have been established for the synthesis of sterically hindered aryltrifluoroborates. The choice of method often depends on the starting material availability, functional group tolerance, and the specific substitution pattern of the target molecule. The main strategies include:
-
Conversion from Arylboronic Acids and Esters: A straightforward and widely used method.
-
One-Pot Iridium-Catalyzed Borylation of Arenes: An efficient approach for direct functionalization of C-H bonds, particularly guided by steric factors.[2][3]
-
Palladium/Nickel-Catalyzed Borylation of Aryl Halides: A versatile method employing hindered aryl halides as starting materials.
-
Classical Transmetalation Routes: Utilizing organolithium or Grignard reagents.[1]
The following sections provide a detailed comparison of these methods, experimental procedures, and visual representations of the synthetic pathways.
Comparative Data of Synthetic Methods
The following tables summarize quantitative data for the preparation of sterically hindered aryltrifluoroborates via different synthetic routes, allowing for a direct comparison of their efficiencies.
Table 1: From Arylboronic Acids or Pinacol Esters with KHF₂
| Arylboronic Acid/Ester Substrate | Product | Yield (%) | Time (h) | Temperature (°C) |
| 2-Methylphenylboronic acid | Potassium 2-methylphenyltrifluoroborate | >95 | 0.25 | rt |
| 2,6-Dimethylphenylboronic acid | Potassium 2,6-dimethylphenyltrifluoroborate | 85 | 1 | rt |
| 2-iso-Propylphenylboronic acid | Potassium 2-iso-propylphenyltrifluoroborate | 92 | 1 | rt |
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 98 | 0.2 | 5 |
Table 2: One-Pot Iridium-Catalyzed Borylation and Conversion to Aryltrifluoroborate
| Arene Substrate | Product | Yield (%) | Time (h) | Temperature (°C) |
| 1,3-Dichlorobenzene | Potassium 2,6-dichlorophenyltrifluoroborate | 88 | 12 (borylation), 1 (conversion) | 80 (borylation), rt (conversion) |
| 1,3-Dimethoxybenzene | Potassium 2,6-dimethoxyphenyltrifluoroborate | 75 | 12 (borylation), 1 (conversion) | 80 (borylation), rt (conversion) |
| Toluene | Potassium o-tolyltrifluoroborate | 82 | 12 (borylation), 1 (conversion) | 80 (borylation), rt (conversion) |
Table 3: Palladium-Catalyzed Miyaura Borylation of Hindered Aryl Halides and Conversion
| Aryl Halide Substrate | Diboron Reagent | Catalyst/Ligand | Product | Yield (%) | Time (h) | Temperature (°C) |
| 1-Bromo-2-methylbenzene | B₂pin₂ | Pd(dppf)Cl₂ | Potassium 2-methylphenyltrifluoroborate | 78 | 12 | 80 |
| 1-Bromo-2,6-dimethylbenzene | B₂(neop)₂ | Pd(OAc)₂/SPhos | This compound | 65 | 16 | 100 |
| 1-Chloro-2-isopropylbenzene | B₂pin₂ | Pd(OAc)₂/SPhos | Potassium 2-iso-propylphenyltrifluoroborate | 72 | 24 | 100 |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
General Procedure for the Preparation of Potassium Aryltrifluoroborates from Arylboronic Acids
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a solution of the arylboronic acid in methanol, add a solution of KHF₂ in water.
-
Stir the resulting mixture at room temperature. The reaction is typically complete within 15-60 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated potassium aryltrifluoroborate salt by filtration.
-
Wash the solid with cold water and then with ether.
-
Dry the product under vacuum to yield the pure potassium aryltrifluoroborate.
One-Pot Synthesis of Potassium Aryltrifluoroborates via Iridium-Catalyzed Borylation
Materials:
-
Arene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Ir(COD)OMe]₂ (0.2 mol %)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.4 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen difluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Borylation Step: In a nitrogen-filled glovebox, combine the arene, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy in anhydrous THF.
-
Seal the reaction vessel and heat at 80 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Conversion to Trifluoroborate: To the crude reaction mixture, add methanol followed by an aqueous solution of KHF₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the organic solvents under reduced pressure.
-
Collect the precipitated solid by filtration, wash with water and ether, and dry under vacuum to afford the desired potassium aryltrifluoroborate.[2][4]
Palladium-Catalyzed Borylation of a Sterically Hindered Aryl Bromide and Conversion to the Aryltrifluoroborate
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Bis(neopentyl glycolato)diboron (B₂(neop)₂) (1.2 equiv)
-
Pd(OAc)₂ (3 mol %)
-
SPhos (6 mol %)
-
KOAc (1.5 equiv)
-
1,4-Dioxane, anhydrous
-
Potassium hydrogen difluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Borylation Step: In a glovebox, charge a reaction tube with the aryl bromide, B₂(neop)₂, Pd(OAc)₂, SPhos, and KOAc.
-
Add anhydrous 1,4-dioxane, seal the tube, and heat at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude arylboronate ester.
-
Conversion to Trifluoroborate: Dissolve the crude boronate ester in methanol and add an aqueous solution of KHF₂.
-
Stir at room temperature for 1-2 hours.
-
Work-up the reaction as described in the general procedure (4.1) to isolate the potassium aryltrifluoroborate.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows for preparing sterically hindered aryltrifluoroborates.
Caption: Conversion of a sterically hindered arylboronic acid to its corresponding potassium aryltrifluoroborate.
Caption: One-pot synthesis of potassium aryltrifluoroborates via iridium-catalyzed C-H borylation.
Caption: Synthesis of potassium aryltrifluoroborates from sterically hindered aryl halides.
Conclusion
The preparation of sterically hindered aryltrifluoroborates is achievable through several effective synthetic strategies. The choice of method will be dictated by the specific steric and electronic properties of the target molecule, as well as the availability of starting materials. The conversion of existing arylboronic acids or their esters with KHF₂ remains a highly efficient and general final step. For novel structures, iridium-catalyzed C-H borylation offers a powerful and direct route, while palladium-catalyzed cross-coupling provides a versatile pathway from readily available aryl halides. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic targets, thereby facilitating the advancement of drug discovery and materials science.
References
Characterization of Potassium 2,6-Dimethylphenyltrifluoroborate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2,6-dimethylphenyltrifluoroborate is a versatile and increasingly important reagent in modern organic synthesis. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids and esters, including enhanced stability, ease of handling, and stoichiometric precision in reactions. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and data presentation for researchers in the field of drug development and materials science.
Physicochemical Properties
This compound is a white, crystalline solid that is stable under ambient conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉BF₃K | [1] |
| Molecular Weight | 212.06 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 298 °C (decomposes) | [1] |
| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, and DMSO. Slightly soluble in water.[2][3] | General organotrifluoroborate solubility |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This method is a general and efficient route to a wide variety of potassium organotrifluoroborates.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates.
Materials:
-
2,6-Dimethylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a flask, dissolve 2,6-dimethylphenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.
-
Stir the resulting mixture for 1-2 hours at room temperature. A white precipitate should form.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water and then a small amount of cold acetone.
-
Dry the resulting white solid under vacuum to yield this compound.
Workflow for the Synthesis of this compound:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of structural information.
NMR Data
The following table summarizes the expected NMR spectral data for this compound, based on general data for analogous compounds.[2][3][4] Spectra are typically recorded in DMSO-d₆.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.0-7.2 | m | Aromatic CH | |
| ~2.3 | s | Methyl CH₃ | ||
| ¹³C NMR | ~140-145 | br | C-B | |
| ~125-135 | Aromatic CH | |||
| ~20-25 | Methyl CH₃ | |||
| ¹⁹F NMR | -135 to -145 | q | ¹J(¹⁹F, ¹¹B) ≈ 40-50 | BF ₃ |
| ¹¹B NMR | 3.0 to 6.0 | q | ¹J(¹¹B, ¹⁹F) ≈ 40-50 | B F₃ |
Note: br denotes a broad signal, s a singlet, m a multiplet, and q a quartet.
Experimental Protocol: NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer operating at a standard frequency for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei (e.g., 400 MHz for ¹H).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters (General): [2]
-
¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, may require a larger number of scans.
-
¹⁹F NMR: Standard pulse sequence, referenced to an external standard like CFCl₃ or a secondary standard.
-
¹¹B NMR: Standard pulse sequence, referenced to an external standard like BF₃·OEt₂.
Crystal Structure
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and ease of use make it an attractive alternative to boronic acids for the formation of C-C bonds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The reaction is believed to proceed through the slow release of the corresponding boronic acid in situ.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling:
Conclusion
This compound is a valuable and robust reagent for organic synthesis, particularly for the construction of sterically hindered biaryl systems through Suzuki-Miyaura cross-coupling reactions. Its characterization is well-established through standard spectroscopic techniques, and its synthesis is straightforward from the corresponding boronic acid. This guide provides the essential data and detailed protocols to facilitate its effective use in research and development settings.
References
- 1. rsc.org [rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Potassium 2,6-Dimethylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of potassium 2,6-dimethylphenyltrifluoroborate. This organoboron compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.
Quantitative NMR Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data has been compiled from reliable literature sources and is presented for easy reference and comparison.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.78 | t | 7.5 | H-4 (para-proton) |
| 6.65 | d | 7.5 | H-3, H-5 (meta-protons) |
| 2.15 | s | - | 2x CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.1 (br) | C-1 (ipso-carbon attached to Boron) |
| 141.8 | C-2, C-6 (ortho-carbons) |
| 126.8 | C-3, C-5 (meta-carbons) |
| 125.4 | C-4 (para-carbon) |
| 23.9 | 2x CH₃ |
Note: The resonance for the carbon atom attached to the boron (C-1) is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on established protocols for organotrifluoroborate compounds.[1]
2.1 Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the recommended solvent due to the good solubility of potassium organotrifluoroborates.[1]
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
2.2 NMR Spectrometer and Parameters
NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
2.2.1 ¹H NMR Spectroscopy [1]
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: DMSO-d₆
-
Internal Reference: Residual solvent peak of DMSO at δ 2.50 ppm.
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
2.2.2 ¹³C NMR Spectroscopy [1]
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Solvent: DMSO-d₆
-
Internal Reference: Central peak of the DMSO-d₆ septet at δ 39.52 ppm.
-
Number of Scans: 1024 to 4096 scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.
Caption: Workflow for NMR data acquisition and analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the molecular structure of this compound and its expected NMR signals.
Caption: Structure-to-Signal Correlation Diagram.
References
Core Principles of ¹¹B and ¹⁹F NMR for Organotrifluoroborates
An In-Depth Technical Guide to ¹¹B and ¹⁹F NMR Spectroscopy of Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Boron-11 (¹¹B) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of organotrifluoroborates. These compounds are of significant interest in organic synthesis and drug discovery, making their precise structural elucidation crucial.
Organotrifluoroborates present a unique opportunity for dual-nucleus NMR analysis, providing a wealth of structural information.
¹¹B NMR Spectroscopy: Boron has two NMR-active isotopes, ¹⁰B (19.9%, I=3) and ¹¹B (80.1%, I=3/2). Due to its higher natural abundance, greater gyromagnetic ratio, and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies.[1] The ¹¹B nucleus is quadrupolar, which can lead to broad signals due to rapid relaxation. However, in the symmetrical environment of the trifluoroborate anion, relatively sharp signals can often be obtained. The chemical shifts in ¹¹B NMR span a wide range, typically from +100 to -120 ppm.[2]
¹⁹F NMR Spectroscopy: Fluorine-19 is an excellent nucleus for NMR spectroscopy. It has a nuclear spin of I=1/2, a high natural abundance (100%), and a high magnetogyric ratio, resulting in high sensitivity, only slightly less than that of ¹H.[3] The chemical shift range for ¹⁹F is extensive, which minimizes signal overlap and simplifies spectral analysis. For organotrifluoroborates, the ¹⁹F chemical shifts are typically observed in the range of -129 to -141 ppm.[3]
¹¹B-¹⁹F Coupling: A key feature in the NMR spectra of organotrifluoroborates is the scalar coupling between the ¹¹B and ¹⁹F nuclei.
-
In the ¹⁹F NMR spectrum , the signal for the fluorine atoms is split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I=3/2).[4]
-
Conversely, in the ¹¹B NMR spectrum , the boron signal should theoretically appear as a quintet due to coupling with the three equivalent ¹⁹F nuclei. However, due to the quadrupolar nature of the ¹¹B nucleus and rapid relaxation, this coupling is often not fully resolved, and a broad singlet or a partially resolved multiplet is frequently observed.[1][5]
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality NMR data for organotrifluoroborates. The following is a generalized protocol based on literature procedures.[3][6]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the potassium organotrifluoroborate salt in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆). DMSO-d₆ is often a good choice due to the solubility of these salts and its ability to provide stable spectra.[3]
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using quartz NMR tubes can be advantageous to avoid background signals from borosilicate glass tubes, although modern instruments can often suppress this background.[2]
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is required.
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Referencing: Chemical shifts can be referenced externally to a standard such as CF₃CO₂H.[6]
-
Acquisition Parameters: A spectral width of approximately 200 ppm centered around -150 ppm is a good starting point. A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹¹B NMR:
-
Pulse Sequence: A standard single-pulse experiment can be used. However, to improve resolution and observe ¹¹B-¹⁹F coupling, modified pulse sequences or the use of line-narrowing techniques may be necessary.[3][6][7]
-
Referencing: An external standard such as BF₃·OEt₂ can be used.
-
Acquisition Parameters: A spectral width of about 200 ppm centered around 0 ppm is a reasonable starting point. Due to the broader lines, a larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Data Presentation: ¹¹B and ¹⁹F NMR Data for Selected Potassium Organotrifluoroborates
The following table summarizes the ¹¹B and ¹⁹F NMR spectral data for a selection of potassium organotrifluoroborates, adapted from Oliveira et al.[3] All spectra were recorded in DMSO-d₆.
| Compound | R-Group | ¹¹B Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹J(¹¹B-¹⁹F) (Hz) |
| 1 | Phenyl | 3.4 | -136.5 | 68.4 |
| 2 | 4-Methylphenyl | 3.5 | -136.4 | 68.1 |
| 3 | 4-Methoxyphenyl | 3.5 | -136.3 | 68.1 |
| 4 | 4-Chlorophenyl | 3.3 | -136.9 | 69.0 |
| 5 | 4-Fluorophenyl | 3.2 | -137.0 | 69.2 |
| 6 | 2-Thienyl | 3.0 | -138.0 | 70.2 |
| 7 | Vinyl | 5.3 | -139.1 | 71.2 |
| 8 | (E)-Styryl | 5.0 | -138.5 | 70.8 |
Factors Influencing NMR Spectra
Several factors can influence the chemical shifts and coupling constants in the ¹¹B and ¹⁹F NMR spectra of organotrifluoroborates:
-
Electronic Effects: Electron-donating groups on the organic substituent (R-group) tend to increase the electron density at the boron atom, leading to increased shielding and a shift to a higher field (more negative ppm values) in the ¹¹B NMR spectrum. Conversely, electron-withdrawing groups cause deshielding and a downfield shift.[3]
-
Solvent Effects: The choice of solvent can influence the chemical shifts due to interactions with the organotrifluoroborate salt.
-
Temperature: Temperature can affect the rate of quadrupolar relaxation of the ¹¹B nucleus, which in turn can influence the resolution of the ¹¹B NMR signal and the observation of coupling.
Mandatory Visualizations
Experimental Workflow for NMR Analysis of Organotrifluoroborates
Caption: A generalized workflow for the NMR analysis of organotrifluoroborates.
Key Concepts in ¹¹B and ¹⁹F NMR of Organotrifluoroborates
Caption: Interplay of key factors in the NMR spectroscopy of organotrifluoroborates.
References
- 1. Boron NMR Spectroscopy - Magritek [magritek.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Potassium 2,6-Dimethylphenyltrifluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2,6-dimethylphenyltrifluoroborate is a crystalline, air- and moisture-stable organoboron compound that has emerged as a versatile and advantageous reagent in modern organic synthesis. As a derivative of boronic acid, it offers enhanced stability and ease of handling, making it a superior alternative for applications requiring robust reaction conditions. Its primary utility is demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its spectroscopic characterization.
Core Physical and Chemical Properties
This compound is a white solid compound. Its stability to air and moisture makes it significantly easier to store and handle compared to the corresponding boronic acid, which can be prone to dehydration and protodeboronation.
Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BF₃K | [1] |
| Molecular Weight | 212.06 g/mol | [1] |
| Appearance | White solid/powder | [1] |
| Melting Point | 298 °C (decomposes) | [1] |
| CAS Number | 561328-67-4 | [1] |
| Solubility | Generally soluble in polar solvents like methanol, acetone, and DMSO. Slightly soluble in water. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key application of this compound.
Synthesis of this compound
The most common and efficient method for synthesizing potassium aryltrifluoroborates is through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[3] This procedure is highly reliable and generally results in the precipitation of the desired product in high purity.
Materials:
-
2,6-Dimethylphenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2,6-dimethylphenylboronic acid (1.0 equiv) in methanol (approx. 3-4 mL per gram of boronic acid).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirred, cooled methanolic solution of the boronic acid. A thick white precipitate of this compound will form immediately.[3]
-
Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Remove the solvent via rotary evaporation.
-
To remove residual water, add acetonitrile to the solid residue and concentrate again by rotary evaporation. Repeat this step two more times.
-
The resulting solid is then suspended in hot acetonitrile. The product is soluble while excess KHF₂ is not.
-
Filter the hot suspension to remove the insoluble inorganic salts.
-
Cool the filtrate to induce crystallization of the final product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under high vacuum to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds. The following is a general protocol adaptable for various aryl halides.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (buchwald ligand) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.[4]
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methyl groups on the phenyl ring.
-
¹³C NMR: The carbon spectrum will show distinct resonances for the aromatic and methyl carbons. The carbon atom bonded to the boron atom typically appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[2]
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative, typically showing a sharp quartet centered around -135 to -145 ppm, resulting from the coupling between the fluorine and ¹¹B nuclei.[2]
-
¹¹B NMR: The boron NMR spectrum provides direct evidence of the boron environment, usually exhibiting a quartet due to ¹¹B-¹⁹F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify functional groups and the B-F bond. The sample is typically prepared as a KBr pellet. The spectrum will show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and strong, characteristic bands corresponding to the B-F stretching vibrations.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle Workflow
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps involving the palladium catalyst and the organotrifluoroborate.
Caption: Suzuki-Miyaura Catalytic Cycle Workflow.
References
- 1. 2,6-二甲基苯基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Potassium 2,6-Dimethylphenyltrifluoroborate to Air and Moisture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of potassium 2,6-dimethylphenyltrifluoroborate when exposed to air and moisture. As a member of the broader class of potassium organotrifluoroborate salts, this compound is increasingly utilized in synthetic chemistry, particularly in cross-coupling reactions. Understanding its stability profile is crucial for its effective storage, handling, and application in research and drug development.
Core Concepts: General Stability of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are generally characterized as crystalline solids that exhibit notable stability to both air and moisture. This allows for their long-term storage at room temperature without the need for stringent inert atmosphere techniques, a significant advantage over many other organometallic reagents. However, their stability is not absolute and is primarily influenced by pH. The principal degradation pathway for these compounds is hydrolysis, which converts the trifluoroborate salt to the corresponding boronic acid. This hydrolysis is a prerequisite for their participation in widely-used reactions such as the Suzuki-Miyaura cross-coupling, where the boronic acid is the active species in the catalytic cycle.
While specific quantitative stability data for this compound is not extensively available in the public domain, its stability profile can be inferred from the behavior of analogous aryltrifluoroborates and general chemical principles. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is expected to play a role in its reactivity and stability.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 561328-67-4 |
| Molecular Formula | (CH₃)₂C₆H₃BF₃K |
| Molecular Weight | 212.06 g/mol |
| Appearance | Solid |
| Melting Point | 298 °C (decomposition) |
Stability Profile Summary
The following table summarizes the expected stability of this compound under various environmental conditions, based on the general characteristics of potassium organotrifluoroborates.
| Condition | Expected Stability | Notes |
| Solid, exposed to air (ambient humidity) | Generally stable for extended periods. | Prolonged exposure to high humidity should be avoided to minimize slow surface hydrolysis. |
| Aqueous solution (neutral pH) | Moderate stability. | Slow hydrolysis to the corresponding boronic acid can occur over time. |
| Aqueous solution (acidic pH) | Relatively stable. | The rate of hydrolysis is generally slower under acidic to neutral conditions. |
| Aqueous solution (basic pH) | Prone to hydrolysis. | The rate of hydrolysis to the boronic acid is significantly accelerated under basic conditions. |
| Elevated Temperature | High thermal stability in solid form. | Decomposes at its melting point of 298 °C. |
Degradation Pathway
The primary degradation pathway for this compound upon exposure to moisture is hydrolysis. This process involves the stepwise substitution of fluoride ions with hydroxyl groups, leading to the formation of 2,6-dimethylphenylboronic acid.
Caption: Hydrolysis degradation pathway of this compound.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability by ¹⁹F NMR Spectroscopy
This protocol describes a method to monitor the rate of hydrolysis of this compound under controlled conditions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., D₂O, or a mixture of a deuterated organic solvent and D₂O)
-
pH buffer solutions (e.g., phosphate buffers for neutral and acidic pH, borate buffers for basic pH)
-
Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)
-
NMR spectrometer equipped with a fluorine probe
-
Thermostatted NMR sample chamber
-
Volumetric flasks and pipettes
-
pH meter
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent system.
-
In a separate container, prepare the desired buffered aqueous solution at the target pH and equilibrate it to the desired experimental temperature.
-
-
Initiation of the Experiment:
-
To a clean NMR tube, add a precise volume of the buffered solution and the internal standard.
-
Place the NMR tube in the thermostatted NMR spectrometer and allow it to reach thermal equilibrium.
-
Initiate the hydrolysis reaction by adding a known volume of the this compound stock solution to the NMR tube. Mix the contents thoroughly but gently.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals. The time intervals should be chosen based on the expected rate of reaction (more frequent for faster reactions).
-
Continue data acquisition until a significant portion of the starting material has been consumed or the reaction reaches equilibrium.
-
-
Data Analysis:
-
Integrate the signal corresponding to the trifluoroborate group of the starting material and the signal of the internal standard in each spectrum.
-
Calculate the concentration of this compound at each time point by comparing the relative integrals.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics (e.g., by fitting to a first-order or pseudo-first-order rate law) and calculate the half-life of the compound under the specific conditions.
-
Protocol 2: Accelerated Stability Testing (Shelf-Life Assessment)
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability and shelf-life of solid this compound.
1. Materials and Equipment:
-
This compound (multiple batches if available)
-
Controlled environment stability chambers capable of maintaining specific temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH, 50°C/75% RH).
-
Amber glass vials with airtight seals.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
-
Reference standard of this compound.
2. Procedure:
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of the initial batch(es) of this compound. This should include appearance, purity assay (e.g., by HPLC), and identification.
-
-
Sample Storage:
-
Distribute accurately weighed samples of the compound into the amber glass vials.
-
Place the vials in the stability chambers under the selected accelerated conditions (e.g., 40°C/75% RH and 50°C/75% RH). Also, store samples under recommended long-term storage conditions (e.g., 25°C/60% RH) for real-time stability assessment.
-
-
Time-Point Testing:
-
At predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies), remove a set of samples from each storage condition.
-
Allow the samples to equilibrate to ambient temperature before opening.
-
Perform the same set of analyses as in the initial assessment (appearance, purity assay).
-
-
Data Analysis:
-
For each storage condition, plot the purity of this compound as a function of time.
-
Determine the rate of degradation at each accelerated temperature.
-
Use the Arrhenius equation to model the relationship between the degradation rate and temperature, and to predict the shelf-life at the recommended long-term storage condition.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the assessment of the stability of this compound.
Caption: General workflow for stability assessment.
Conclusion
This compound, in line with other potassium organotrifluoroborates, is a relatively air- and moisture-stable compound in its solid form, making it a convenient reagent in organic synthesis. Its primary mode of degradation is hydrolysis to the corresponding boronic acid, a process that is significantly influenced by the pH of the medium. For optimal longevity, the compound should be stored in a tightly sealed container in a cool, dry place. While specific quantitative data on its stability is limited, the provided protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific applications and storage conditions.
Solubility of Potassium 2,6-Dimethylphenyltrifluoroborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium 2,6-dimethylphenyltrifluoroborate is a valuable reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The utility of this and other potassium organotrifluoroborate salts is, however, often influenced by their solubility characteristics in common organic solvents. This technical guide provides an in-depth overview of the available information regarding the solubility of this compound and related aryltrifluoroborates, offering insights for their effective use in synthetic applications.
General Solubility Characteristics
Potassium organotrifluoroborate salts are a class of air- and moisture-stable crystalline solids.[1] While these attributes contribute to their ease of handling and storage compared to boronic acids, they often exhibit limited solubility in a broad range of organic solvents.[2]
General observations from the literature indicate that potassium trifluoroborates have poor solubility in nonpolar organic solvents.[1][2] Their solubility is generally better in more polar solvents. Solvents such as methanol, acetonitrile, and water are often cited as being more suitable for dissolving these salts.[2] For reactions requiring nonpolar environments, a common strategy to enhance solubility is to exchange the potassium cation for a more lipophilic tetraalkylammonium cation, such as tetrabutylammonium.[1][2] This modification results in tetraalkylammonium trifluoroborate salts that are soluble in common organic solvents like chloroform and dichloromethane.[2]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The reaction conditions employed in these couplings provide indirect evidence of the solvents in which the salt has at least sufficient solubility to participate in the reaction.
These reactions are typically performed in mixed solvent systems, often including water or a protic solvent, which likely aids in dissolving the trifluoroborate salt.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a potassium aryltrifluoroborate like this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Summary
While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative solubility characteristics are consistent with other potassium aryltrifluoroborates. It exhibits poor solubility in nonpolar organic solvents, with improved solubility in polar and protic environments. Its successful application in Suzuki-Miyaura reactions, often in mixed aqueous-organic solvent systems, underscores its utility despite these limitations. For applications requiring higher solubility in nonpolar media, conversion to the corresponding tetraalkylammonium salt is a recommended strategy. Future research providing quantitative solubility data would be highly beneficial for optimizing reaction conditions and expanding the applications of this versatile reagent.
References
The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Reaction with Potassium Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. The development of potassium aryltrifluoroborates as coupling partners has further broadened the scope and utility of this powerful transformation. Their stability, ease of handling, and unique reactivity profile make them attractive alternatives to traditional boronic acids. This technical guide provides an in-depth exploration of the mechanistic intricacies of the Suzuki-Miyaura reaction employing these versatile reagents, supported by quantitative data, detailed experimental protocols, and visual diagrams to illuminate the core processes.
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The Suzuki-Miyaura reaction with potassium aryltrifluoroborates proceeds through a well-established catalytic cycle involving a palladium catalyst. While sharing the fundamental steps of oxidative addition, transmetalation, and reductive elimination with the classic Suzuki-Miyaura reaction, the use of aryltrifluoroborates introduces a crucial activation step.
1. Pre-activation of the Aryltrifluoroborate: Potassium aryltrifluoroborates ([ArBF₃]K) are tetracoordinate boron species that are generally unreactive towards transmetalation in their native state.[1][2] Activation is required, which is typically achieved through hydrolysis in the presence of a base. This hydrolysis process is thought to involve the displacement of one or more fluoride ions by hydroxide or water, leading to the formation of more reactive species such as arylfluoroboric acids or aryldifluorohydroxyborates.[3][4] The presence of water is often crucial for efficient coupling.[3][5]
2. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar'-X, where X = I, Br, Cl, or OTf) to a palladium(0) complex. This step forms a palladium(II) intermediate, which is poised for the subsequent transmetalation.
3. Transmetalation: This is the key step where the aryl group from the activated boron species is transferred to the palladium(II) center, displacing the halide. The exact mechanism of transmetalation has been a subject of extensive study. Two primary pathways are considered: one involving the reaction of a palladium hydroxo complex with the neutral organoboron species, and another involving the reaction of a palladium halide complex with an activated boronate species.[6][7][8] For aryltrifluoroborates, it is generally accepted that the activated, more nucleophilic boron species reacts with the arylpalladium(II) halide. The base plays a critical role in this step, not only by facilitating the hydrolysis of the trifluoroborate but also by promoting the formation of the key intermediates.[9]
4. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. This concerted step forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a graphical representation of the catalytic cycle for the Suzuki-Miyaura reaction with potassium aryltrifluoroborates.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with potassium aryltrifluoroborates.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura reaction with potassium aryltrifluoroborates is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various studies, highlighting the impact of these parameters on reaction yields.
| Aryl Halide/Triflate | Potassium Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4'-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 85 | [10] |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | Ethanol | 85 | 12 | >95 | [11] |
| 1-Bromonaphthalene | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | None | K₂CO₃ (3) | Methanol | Reflux | 2 | 95 | [5] |
| 2-Chloroanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (1.5) | S-Phos (3) | K₂CO₃ (3) | Methanol | 65 | 18 | 94 | [3] |
| (E)-β-Bromostyrene | Potassium phenyltrifluoroborate | Pd(PPh₃)₄ (2) | PPh₃ | Cs₂CO₃ (3) | Toluene/H₂O | 85 | 2 | 98 | [12] |
| 2-Chloroanisole | Potassium phenethyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87 | [1] |
| 4-Bromoanisole | Potassium dioxolanylethyltrifluoroborate | PdCl₂AᵗᵃPhos₂ (5) | AᵗᵃPhos | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 89 | [13] |
Experimental Protocols
This section provides a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate. Specific conditions may need to be optimized for different substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.1-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (if required, 2-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) to the reaction vessel.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, Toluene/H₂O, or an alcohol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
The following diagram illustrates the general experimental workflow.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembites.org [chembites.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Potassium 2,6-Dimethylphenyltrifluoroborate in Modern Cross-Coupling Chemistry: A Technical Guide
For Immediate Release
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the quest for robust, efficient, and versatile reagents is paramount. This technical guide delves into the core functionalities and burgeoning applications of potassium 2,6-dimethylphenyltrifluoroborate, a reagent increasingly recognized for its superior performance in palladium-catalyzed cross-coupling reactions. Addressed to researchers, scientists, and drug development professionals, this document elucidates the distinct advantages of this organotrifluoroborate, presents collated quantitative data, and provides detailed experimental protocols to facilitate its integration into synthetic workflows.
Introduction: The Trifluoroborate Advantage
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Unlike their boronic acid and ester counterparts, organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This inherent stability simplifies storage and handling, broadens the tolerance of various functional groups, and often leads to higher yields in complex syntheses. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids.
This compound, with its sterically hindered phenyl ring, presents a valuable tool for the synthesis of biaryl compounds where controlled steric bulk is a design element. The 2,6-dimethyl substitution pattern can influence the dihedral angle of the resulting biaryl product, a critical factor in the development of atropisomeric ligands, chiral catalysts, and pharmacologically active molecules.
Synthesis and Physicochemical Properties
This compound is typically synthesized from the corresponding 2,6-dimethylphenylboronic acid. The general and widely adopted method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution. The resulting trifluoroborate salt precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 561328-67-4 |
| Molecular Formula | C₈H₉BF₃K |
| Molecular Weight | 212.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 298 °C (decomposes) |
| Stability | Air and moisture stable |
Cross-Coupling Applications: The Suzuki-Miyaura Reaction
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its use as a nucleophilic partner allows for the coupling with a wide array of electrophiles, including aryl halides and triflates. The steric hindrance imparted by the two methyl groups in the ortho positions can influence the choice of catalyst and reaction conditions to achieve optimal yields.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be represented by the following general scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Literature
While comprehensive substrate scope studies specifically for this compound are not extensively documented in single publications, the following table collates representative data for the cross-coupling of sterically hindered potassium aryltrifluoroborates with various aryl halides, providing an insight into expected reactivity and yields.
Table 2: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Potassium Aryltrifluoroborates with Aryl Halides
| Entry | Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | [Data not available in cited literature; expected to be moderate to good based on similar substrates] |
| 2 | Potassium 2-methylphenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 91 |
| 3 | Potassium 2-methylphenyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 |
| 4 | Potassium 2,6-difluorophenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 |
Note: The data for entries 2-4 are for structurally related sterically hindered aryltrifluoroborates and serve as a reference for reaction condition optimization.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and a general procedure for its use in Suzuki-Miyaura cross-coupling, adapted from established methodologies for similar substrates.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a solution of 2,6-dimethylphenylboronic acid (1.0 eq) in methanol, a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) is added dropwise at room temperature.
-
The resulting mixture is stirred at room temperature for 1-2 hours, during which a white precipitate forms.
-
The solid is collected by vacuum filtration and washed sequentially with cold water and acetone.
-
The collected solid is then dried under high vacuum to afford this compound as a white, crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos or RuPhos, 4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., t-butanol/water or toluene/water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed as monitored by TLC, GC, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Signaling Pathways and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organotrifluoroborate (which first undergoes hydrolysis to the boronic acid in situ), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a highly valuable and practical reagent in the synthetic chemist's toolkit. Its enhanced stability, ease of handling, and efficacy in forming sterically congested biaryl linkages make it an attractive alternative to traditional organoboron compounds. This guide provides a foundational understanding and practical protocols to encourage its broader application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research into the substrate scope and optimization of reaction conditions for this specific reagent will undoubtedly continue to expand its utility and impact.
An In-depth Technical Guide to the Electronic and Steric Effects of the 2,6-Dimethylphenyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-dimethylphenyl group, a common moiety in catalysis, medicinal chemistry, and materials science, exerts profound electronic and steric effects that significantly influence molecular conformation, reactivity, and biological activity. This technical guide provides a comprehensive analysis of these effects, offering both qualitative understanding and quantitative methodologies for their evaluation. Due to the well-documented "ortho effect," the direct application of classical linear free-energy relationship (LFER) parameters such as Hammett (σ) and Taft (Eₛ) constants to the 2,6-dimethylphenyl group is complex. This guide addresses this challenge by providing detailed experimental and computational protocols for researchers to determine these effects within their specific molecular contexts. Furthermore, it explores the practical implications of these effects in various chemical and biological systems, supported by illustrative diagrams and tabulated data for related substituents to guide experimental design and interpretation.
Introduction: The Significance of the 2,6-Dimethylphenyl Group
The 2,6-dimethylphenyl substituent is a powerful tool in molecular design. Its two ortho-methyl groups impart significant steric bulk, which can be leveraged to:
-
Enforce specific conformations: By restricting rotation around single bonds, it can lock a molecule into a desired three-dimensional shape.
-
Provide steric protection: It can shield a reactive center from unwanted intermolecular interactions or side reactions.
-
Tune catalytic activity: In ligand design, its bulk can create a specific coordination environment around a metal center, influencing selectivity and efficiency.
From an electronic standpoint, the methyl groups are weakly electron-donating through induction and hyperconjugation. However, the steric hindrance they impose often dominates, leading to unique reactivity patterns that cannot be predicted by simple electronic considerations alone. This interplay of steric and electronic effects makes a thorough understanding of this functional group essential for rational molecular design.
Quantifying Electronic and Steric Effects: Acknowledging the Ortho Effect
The quantitative assessment of substituent effects is traditionally achieved through LFERs, which correlate changes in reaction rates or equilibrium constants with substituent parameters. However, the presence of ortho-substituents, as in the 2,6-dimethylphenyl group, complicates these analyses. This "ortho effect" arises from a combination of steric hindrance, intramolecular interactions (such as hydrogen bonding), and through-space electronic effects that are not adequately captured by standard Hammett and Taft parameters derived from meta- and para-substituted systems.
Data Presentation: Substituent Parameters for Context
While specific values for the 2,6-dimethylphenyl group are context-dependent, the following tables provide established electronic and steric parameters for related substituents. This data serves as a valuable reference point for understanding the general magnitude of these effects and for comparative analysis.
Table 1: Hammett (σ) and Taft Polar (σ) Substituent Constants*
| Substituent | σ_meta_ | σ_para_ | σ* |
| -H | 0.00 | 0.00 | +0.49 |
| -CH₃ | -0.07 | -0.17 | 0.00 |
| -C₂H₅ | -0.07 | -0.15 | -0.10 |
| -CH(CH₃)₂ | -0.07 | -0.15 | -0.19 |
| -C(CH₃)₃ | -0.10 | -0.20 | -0.30 |
| -C₆H₅ | 0.06 | -0.01 | +0.60 |
Data sourced from established literature compilations.
Table 2: Steric Substituent Constants
| Substituent | Taft Eₛ | Charton ν |
| -H | +1.24 | 0.00 |
| -CH₃ | 0.00 | 0.52 |
| -C₂H₅ | -0.07 | 0.56 |
| -CH(CH₃)₂ | -0.47 | 0.76 |
| -C(CH₃)₃ | -1.54 | 1.24 |
| -C₆H₅ | -0.38 | 1.80 |
Data sourced from established literature compilations.
Experimental Protocols for Determining Substituent Effects
Determination of Hammett σ Constants via pKₐ Measurement of Substituted Benzoic Acids
This protocol describes the determination of Hammett σ constants by measuring the acid dissociation constant (pKₐ) of a 2,6-dimethylphenyl-substituted benzoic acid derivative and comparing it to benzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 4-(2,6-dimethylphenyl)benzoic acid)
-
Benzoic acid (reference standard)
-
High-purity water (degassed)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostatted water bath
Procedure:
-
Solution Preparation: Prepare aqueous solutions of the substituted and unsubstituted benzoic acids of known concentration (e.g., 0.01 M).
-
Titration Setup: Place a known volume of the acid solution in a beaker, add a stir bar, and place it in the thermostatted water bath (e.g., at 25 °C). Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of base.
-
Data Analysis:
-
Plot pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Vₑ).
-
The pKₐ is the pH at half the equivalence point (Vₑ/2).
-
-
Calculation of σ: Use the Hammett equation: σ = pKₐ (benzoic acid) - pKₐ (substituted benzoic acid)
Determination of Taft Steric Parameter (Eₛ) via Acid-Catalyzed Ester Hydrolysis
This protocol outlines the kinetic measurement of the acid-catalyzed hydrolysis of a methyl ester bearing the 2,6-dimethylphenyl group to determine its Taft steric parameter, Eₛ.
Materials:
-
Methyl ester of the substituted acid (e.g., methyl 2,6-dimethylbenzoate)
-
Methyl acetate (reference standard)
-
Aqueous acid catalyst (e.g., 1 M HCl)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Standardized NaOH solution for titration
-
Indicator (e.g., phenolphthalein)
-
Thermostatted water bath
-
Stopwatch
-
Pipettes and volumetric flasks
Procedure:
-
Reaction Setup: Equilibrate separate solutions of the ester and the acid catalyst in the thermostatted water bath.
-
Initiate Reaction: At time t=0, mix the ester and acid solutions to start the hydrolysis reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the quenching solution.
-
Titration: Titrate the unreacted acid in the quenched aliquot with the standardized NaOH solution using an appropriate indicator.
-
Data Analysis:
-
The concentration of the ester at time t, [E]t, can be related to the volume of NaOH used.
-
The reaction follows pseudo-first-order kinetics. Plot ln([E]t/[E]₀) versus time. The slope of this line is -k, where k is the rate constant.
-
-
Calculation of Eₛ: Use the Taft equation: Eₛ = log(k_substituted / k_reference)
Where k_substituted is the rate constant for the 2,6-dimethylphenyl-substituted ester and k_reference is the rate constant for methyl acetate.
Mandatory Visualizations
Steric Hindrance by the 2,6-Dimethylphenyl Group
Caption: Steric hindrance from ortho-methyl groups shields the reactive center.
Electronic Effects of the 2,6-Dimethylphenyl Group
Caption: Weak electron-donating effects of methyl groups on the phenyl ring.
Workflow for Hammett Parameter Determination
Caption: Experimental workflow for determining Hammett constants via pKa measurement.
Applications and Implications
The unique steric and electronic profile of the 2,6-dimethylphenyl group has led to its widespread use in various fields:
-
Catalysis: In ligands for transition metal catalysis, the bulky 2,6-dimethylphenyl groups can create a well-defined catalytic pocket, enhancing stereoselectivity and preventing catalyst deactivation. For example, in certain cross-coupling reactions, ligands bearing this group can promote reductive elimination and suppress side reactions.
-
Medicinal Chemistry: The steric bulk of the 2,6-dimethylphenyl group is often used to improve the metabolic stability of drug candidates by blocking sites of metabolism. It can also be used to enforce a specific bioactive conformation, thereby increasing potency and selectivity for a biological target. Many local anesthetics, such as lidocaine, incorporate this moiety to enhance their efficacy and duration of action.
-
Materials Science: In the design of polymers and functional materials, the 2,6-dimethylphenyl group can be used to control intermolecular packing and influence material properties such as solubility, thermal stability, and morphology.
Conclusion
The 2,6-dimethylphenyl group is a versatile substituent whose significant steric and subtle electronic effects are crucial for the rational design of molecules in a wide range of scientific disciplines. While the "ortho effect" complicates the direct application of standard LFER parameters, this guide provides researchers with the necessary theoretical understanding and practical experimental and computational protocols to quantitatively assess its influence. By understanding and harnessing the unique properties of the 2,6-dimethylphenyl group, scientists can continue to develop innovative catalysts, more effective pharmaceuticals, and advanced materials.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with Potassium 2,6-Dimethylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of potassium 2,6-dimethylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This reagent offers significant advantages in terms of stability and handling, making it an excellent choice for the synthesis of complex biaryl compounds in drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] While boronic acids are traditionally used, they can be unstable and prone to decomposition.[3][4] Potassium organotrifluoroborates have emerged as superior alternatives due to their enhanced stability to air and moisture, ease of handling, and often improved reactivity.[1][3][5][6] this compound, a sterically hindered aryltrifluoroborate, is a valuable building block for introducing the 2,6-dimethylphenyl moiety, which is prevalent in many pharmaceutical compounds and advanced materials.
Advantages of Potassium Organotrifluoroborates:
-
Enhanced Stability: They are crystalline, free-flowing solids that are stable to both air and moisture, allowing for long-term storage at room temperature without special precautions.[1][3][5][6][7]
-
Ease of Handling: Their stability simplifies storage and handling procedures, eliminating the need for strictly anhydrous conditions or inert atmospheres for storage.[1][3]
-
Improved Stoichiometry: Unlike boronic acids, which can exist as cyclic trimeric anhydrides (boroxines), organotrifluoroborates are monomeric, allowing for more precise control over reaction stoichiometry.[3][5]
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl halides and triflates.[4][8]
-
Reduced Protodeboronation: The tetracoordinate nature of the boron atom makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[3][7]
Reaction Mechanism
The Suzuki-Miyaura coupling reaction catalyzed by a palladium complex generally proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] In the case of potassium organotrifluoroborates, it is believed that they first undergo hydrolysis to the corresponding boronic acid, which then participates in the catalytic cycle.[5] This slow release of the reactive boronic acid can help to suppress side reactions such as homocoupling.[5]
Caption: Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.1 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and deionized water (e.g., a 10:1 mixture of toluene:water).
-
In a separate vial, weigh palladium(II) acetate (e.g., 2 mol%) and RuPhos (e.g., 4 mol%) and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2',6'-dimethyl-1,1'-biphenyl | 92 |
| 2 | 4-Bromobenzonitrile | 4'-Methoxycarbonyl-2,6-dimethyl-1,1'-biphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2',6'-Dimethyl-4-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | 3-Bromopyridine | 3-(2,6-Dimethylphenyl)pyridine | 78 |
| 5 | 1-Bromo-2-fluorobenzene | 2-Fluoro-2',6'-dimethyl-1,1'-biphenyl | 90 |
Yields are based on isolated product after purification and are representative of typical outcomes for these types of couplings.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a different phosphine ligand (e.g., SPhos, XPhos), or a different base (e.g., Cs₂CO₃). The choice of solvent can also be critical; polar aprotic solvents like dioxane or THF with water can be effective.
-
Protodeboronation: While less of an issue with trifluoroborates, if protodeboronation of the starting material is observed, ensure the base is not too strong and that the reaction is performed under a strict inert atmosphere.
-
Homocoupling: Homocoupling of the aryl halide can occur at high temperatures. Reducing the reaction temperature or catalyst loading may mitigate this side reaction.
Safety Information
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
By following these guidelines and protocols, researchers can effectively utilize this compound as a stable and versatile reagent in Suzuki-Miyaura cross-coupling reactions for the efficient synthesis of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 2,6-disubstituted aryltrifluoroborates
An overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered 2,6-disubstituted aryltrifluoroborates, providing detailed protocols and application data for researchers in organic synthesis and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and advanced materials.[1] While incredibly versatile, the reaction faces challenges when coupling sterically hindered substrates, such as those with substituents at the 2- and 6-positions of an aromatic ring. These ortho-substituents can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle.
Potassium aryltrifluoroborates have emerged as superior coupling partners compared to traditional boronic acids.[2] Their enhanced stability, ease of handling, and unique reactivity profile often lead to improved yields and cleaner reactions.[2] Fortified by strong boron-fluorine bonds, aryltrifluoroborates act as protected forms of boronic acids that are unmasked under the reaction conditions.[3] This application note provides an overview of reaction conditions, detailed experimental protocols, and performance data for the with various aryl halides.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle. The key steps are the oxidative addition of an aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] The use of a base is critical for activating the organotrifluoroborate for the transmetalation step.
Application Data: Coupling of 2,6-Disubstituted Aryltrifluoroborates
The successful coupling of sterically hindered substrates often requires careful optimization of the catalyst, ligand, base, and solvent system. Bulky, electron-rich phosphine ligands are frequently employed to facilitate both the oxidative addition and reductive elimination steps. The following table summarizes conditions for the coupling of various 2,6-disubstituted aryltrifluoroborates with aryl halides.
| Entry | Aryltrifluoroborate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Potassium 2,6-Dimethylphenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92 | [3] |
| 2 | This compound | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 89 | [3] |
| 3 | Potassium 2,6-Difluorophenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF | 67 | 18 | 85 | [5] |
| 4 | Potassium Mesityltrifluoroborate | 4-Bromotoluene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 24 | 85 | [1] |
| 5 | Potassium 2,6-Diisopropylphenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 36 | 88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Potassium 2,6-Disubstituted Aryltrifluoroborates
A common method for synthesizing aryltrifluoroborates is the treatment of an arylboronic acid or its pinacol ester with potassium hydrogen fluoride (KHF₂).[6][7] An efficient one-pot synthesis from arenes via iridium-catalyzed borylation is also widely used.[6][7]
Materials:
-
2,6-Disubstituted Arylboronic Acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolve the 2,6-disubstituted arylboronic acid in methanol in a flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Add the KHF₂ solution to the arylboronic acid solution dropwise with vigorous stirring.
-
Stir the resulting mixture at room temperature for 30-60 minutes. A precipitate should form.
-
Reduce the volume of methanol under reduced pressure.
-
Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water and cold acetone.
-
Dry the resulting white solid under vacuum to yield the potassium aryltrifluoroborate salt.
Protocol 2: Palladium-Catalyzed Cross-Coupling
This protocol is a representative example for the coupling of a 2,6-disubstituted aryltrifluoroborate with an aryl chloride, adapted from literature procedures.[3][8]
Materials:
-
This compound (1.5 equiv, 0.75 mmol)
-
4-Chloroanisole (1.0 equiv, 0.50 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%, 0.01 mmol)
-
RuPhos (4 mol%, 0.02 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 1.50 mmol)
-
Anhydrous Toluene (e.g., 2.5 mL)
-
Degassed Water (e.g., 0.25 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-chloroanisole, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 80°C and stir vigorously for 24 hours.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalyst and Ligand Selection in Hindered Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, when coupling sterically hindered substrates, such as those bearing multiple ortho-substituents, the reaction often becomes challenging, leading to low yields and slow reaction rates.[4][5] This difficulty arises from the steric clash between the bulky coupling partners and the palladium catalyst, which can impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]
To overcome these steric challenges, the rational selection of catalysts and, most importantly, ligands is paramount. This document provides detailed application notes and protocols for selecting and utilizing appropriate catalyst systems for hindered Suzuki couplings, with a focus on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) that have proven effective in these demanding transformations.[5][6]
Key Concepts in Catalyst and Ligand Selection
The success of a hindered Suzuki coupling is critically dependent on the ligand coordinated to the palladium center. The ideal ligand should possess specific electronic and steric properties to facilitate each step of the catalytic cycle.
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which promotes the oxidative addition of sterically hindered and electron-rich aryl halides.[1][6][7]
-
Bulky Ligands: Promote the reductive elimination step, which is often the rate-limiting step in hindered couplings, by creating steric pressure that favors the formation of the C-C bond and regeneration of the active Pd(0) catalyst.[6][8] Bulky ligands can also help to prevent the formation of undesired side products.[9]
Common classes of ligands that embody these properties include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[5][10]
Catalytic Cycle for Hindered Suzuki Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. For hindered substrates, the use of bulky, electron-rich ligands (L) is crucial to facilitate the key steps.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. youtube.com [youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 2,6-Dimethylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of potassium 2,6-dimethylphenyltrifluoroborate. This sterically hindered organotrifluoroborate is a valuable building block in organic synthesis, offering a stable and efficient alternative to the corresponding boronic acid for the formation of biaryl structures with ortho-substitution.
Potassium organotrifluoroborate salts have gained significant traction in organic synthesis due to their enhanced stability to air and moisture, ease of handling, and controlled reactivity.[1][2][3] They are typically crystalline solids that can be stored for extended periods without degradation.[3][4]
Advantages of this compound
-
Enhanced Stability: As a crystalline solid, it is stable to air and moisture, simplifying storage and handling compared to its boronic acid counterpart.[3][4]
-
High Reactivity: Despite its steric hindrance, it serves as an effective coupling partner with a variety of aryl and heteroaryl halides and pseudohalides.[1][5]
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on the coupling partner.[1][2][6]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl electrophile (Ar-X) is a palladium-catalyzed reaction that forms a new carbon-carbon bond, yielding a 2,6-dimethyl-substituted biaryl compound.
References
- 1. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes and Protocols: Substrate Scope for Couplings with Potassium 2,6-Dimethylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions involving the sterically hindered nucleophile, potassium 2,6-dimethylphenyltrifluoroborate. While specific literature on the substrate scope of this exact compound is limited, this guide leverages data from closely related sterically hindered potassium organotrifluoroborates to provide a comprehensive overview of the expected reactivity, suitable coupling partners, and optimized reaction conditions.
Introduction
Potassium organotrifluoroborates are valuable reagents in organic synthesis due to their stability to air and moisture, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions.[1] this compound, a sterically hindered aryltrifluoroborate, presents a unique challenge and opportunity for the synthesis of complex biaryl compounds with ortho-substituents. These sterically demanding structures are prevalent in pharmaceuticals, agrochemicals, and materials science. This document outlines the substrate scope and provides a general protocol for the successful coupling of this and similar sterically hindered organotrifluoroborates.
Data Presentation: Substrate Scope of Sterically Hindered Couplings
Due to the limited specific data for this compound, the following table summarizes the results for the coupling of other sterically hindered potassium aryltrifluoroborates with various aryl halides, and the coupling of other organotrifluoroborates with sterically hindered aryl halides. This data provides a strong indication of the expected reactivity and yields when using this compound.
Table 1: Representative Suzuki-Miyaura Couplings of Sterically Hindered Potassium Aryltrifluoroborates and Aryl Halides
| Entry | Potassium Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Potassium o-tolyltrifluoroborate | 2-Chloro-m-xylene | Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ | Methanol | 50 | 92[1] |
| 2 | Potassium furan-2-yltrifluoroborate | 2-Bromomesitylene | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85[2][3] |
| 3 | Potassium furan-2-yltrifluoroborate | 2,6-Dichloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 100 | Modest[2][3] |
| 4 | Potassium vinyltrifluoroborate | 2-Bromomesitylene | PdCl₂ (2) | RuPhos (4) | Cs₂CO₃ | THF/H₂O | 85 | 81[4] |
| 5 | Potassium benzyloxytrifluoroborate | 1-Chloro-2,6-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 92[5] |
| 6 | Potassium dioxolanylethyltrifluoroborate | 2,6-Dimethyl-4-methoxy-bromobenzene | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 48[6] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of sterically hindered potassium aryltrifluoroborates, such as this compound, with aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (chloride, bromide, or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos, PPh₃)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.1 - 1.5 mmol), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (2.0 - 3.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., 4 mL of dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.
Reactant Structures
Caption: Structures of the key reactants in the coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryls Utilizing Potassium 2,6-Dimethylphenyltrifluoroborate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryls via Suzuki-Miyaura cross-coupling reaction utilizing potassium 2,6-dimethylphenyltrifluoroborate. This reagent offers a stable, easy-to-handle, and effective alternative to the corresponding boronic acid, particularly for the synthesis of sterically hindered biaryl compounds which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their enhanced stability to air and moisture compared to boronic acids, which can be prone to decomposition and protodeboronation. This compound is particularly useful for introducing a sterically encumbered 2,6-dimethylphenyl moiety, a common structural motif in various pharmaceutically active compounds and advanced materials. The presence of the ortho-methyl groups can enforce a twisted conformation in the resulting biaryl, influencing its biological activity and physical properties.
Advantages of this compound
The use of this compound in Suzuki-Miyaura cross-coupling reactions presents several key advantages:
-
Enhanced Stability: As crystalline solids, potassium trifluoroborates are significantly more stable to air and moisture than their corresponding boronic acids, allowing for easier storage and handling.
-
Improved Reactivity: In some cases, trifluoroborates can provide higher yields and cleaner reactions, especially with challenging or sterically hindered substrates.
-
Safety and Handling: Their solid nature and stability reduce the risks associated with handling potentially unstable or volatile organoboron reagents.
Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides. These examples demonstrate the utility of this reagent in synthesizing sterically hindered biaryls.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 88 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 91 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 6 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85 |
| 7 | 2-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Preparation of this compound
Materials:
-
2,6-Dimethylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylphenylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid.
-
A white precipitate will form. Continue stirring the mixture at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the resulting this compound under vacuum to a constant weight. The product is a stable white solid and can be stored at room temperature.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromobenzonitrile
Materials:
-
This compound (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a Schlenk tube, add this compound, 4-bromobenzonitrile, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water to the reaction vessel via syringe. The typical solvent ratio is 10:1 toluene to water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryls using this compound.
Caption: General experimental workflow for biaryl synthesis.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Application of Potassium 2,6-Dimethylphenyltrifluoroborate in Pharmaceutical Synthesis: A Methodological Overview
Introduction
Potassium 2,6-dimethylphenyltrifluoroborate is a crystalline, air- and moisture-stable organoboron reagent that serves as a valuable building block in modern pharmaceutical synthesis. As a member of the extensive family of potassium organotrifluoroborates, it offers significant advantages over other organoboron reagents like boronic acids and esters, including enhanced stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions. The 2,6-dimethylphenyl moiety is a key structural motif in a variety of biologically active molecules, where the steric bulk provided by the two methyl groups can influence conformation, improve metabolic stability, and enhance binding affinity to biological targets. This document provides a detailed overview of the application of this compound in pharmaceutical synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in pharmaceutical synthesis is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and heteroaryl-aryl linkages, which are prevalent in a vast number of marketed drugs and clinical candidates.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (or triflate) can be represented by the following general scheme:
Key Advantages in Pharmaceutical Synthesis
The use of this compound in this context offers several key advantages for drug discovery and development professionals:
-
Stability and Handling: Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines, potassium trifluoroborates are generally stable, free-flowing solids with a long shelf life. This simplifies storage, handling, and accurate dispensing in both research and process chemistry settings.
-
High Reactivity and Yields: Potassium organotrifluoroborates are known to participate readily in the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to high yields of the desired coupled products under relatively mild reaction conditions.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, allowing for the coupling of complex and highly functionalized substrates, which is a critical requirement in the synthesis of intricate pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Reduced Byproduct Formation: The use of trifluoroborates can sometimes lead to cleaner reactions with fewer byproducts compared to boronic acids, simplifying purification processes.
Experimental Protocols: A Generalized Approach
While specific reaction conditions should be optimized for each unique substrate combination, the following provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.
Table 1: Generalized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Aryl/Heteroaryl Bromide | 1.0 equivalent | Starting electrophile. |
| This compound | 1.2 - 1.5 equivalents | A slight excess of the boronate is typically used. |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄. |
| Ligand | 2-10 mol% | e.g., PPh₃, SPhos, XPhos, RuPhos. |
| Base | 2-3 equivalents | e.g., Cs₂CO₃, K₂CO₃, K₃PO₄. |
| Solvent System | 0.1 - 0.5 M | e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O. |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC-MS, or LC-MS. |
Detailed Experimental Protocol (Hypothetical Example)
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Then, add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored periodically by withdrawing small aliquots and analyzing them by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,6-dimethylbiaryl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
This compound is a highly useful and practical reagent for the introduction of the 2,6-dimethylphenyl group in pharmaceutical synthesis. Its stability, ease of handling, and high reactivity in the robust and versatile Suzuki-Miyaura cross-coupling reaction make it an important tool for medicinal chemists and process development scientists. The provided generalized protocols and workflows serve as a foundational guide for the successful implementation of this reagent in the synthesis of complex, biologically active molecules. Researchers are encouraged to perform reaction-specific optimization to achieve the best possible outcomes.
Application Notes and Protocols: The Use of Sterically Hindered Organoboron Reagents in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of organoboron reagents in the total synthesis of complex natural products, with a specific focus on Suzuki-Miyaura cross-coupling reactions involving sterically hindered partners. The synthesis of (+)-tubingensin A, a structurally complex indole diterpenoid, serves as a key case study to illustrate the practical application, experimental setup, and expected outcomes of such reactions. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant challenge in this field is the coupling of sterically hindered substrates, which can dramatically decrease reaction rates and yields. The use of robust organoboron reagents, such as potassium organotrifluoroborates and boronic acid derivatives like 9-borabicyclo[3.3.1]nonane (9-BBN), has emerged as a powerful strategy to overcome these steric challenges. This approach has been successfully applied in the synthesis of numerous complex natural products, where the construction of congested stereocenters is often a critical step.
This note will detail a specific application of a B-alkyl-9-BBN derivative in a Suzuki-Miyaura coupling with a sterically hindered carbazole triflate during the total synthesis of (+)-tubingensin A by Garg and coworkers. While the initial query focused on potassium 2,6-dimethylphenyltrifluoroborate, this example provides a highly relevant and instructive protocol for coupling complex and sterically demanding partners in the context of natural product synthesis.
Case Study: Total Synthesis of (+)-Tubingensin A
The total synthesis of (+)-tubingensin A, a complex alkaloid with antiviral, anticancer, and insecticidal activity, presents significant synthetic challenges, including the construction of a densely functionalized carbazole core fused to a cis-decalin framework with vicinal quaternary stereocenters. A key step in the synthetic route developed by Garg and coworkers is a one-pot hydroboration/Suzuki-Miyaura coupling to unite a cyclohexyl fragment and a carbazole fragment.
Reaction Scheme:
Caption: Workflow for the one-pot hydroboration/Suzuki-Miyaura coupling in the synthesis of (+)-tubingensin A.
Data Presentation
The following table summarizes the quantitative data for the key Suzuki-Miyaura coupling step in the synthesis of (+)-tubingensin A.
| Entry | Coupling Partner 1 (Borane) | Coupling Partner 2 (Electrophile) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | B-alkyl-9-BBN derivative of cyclohexyl fragment 7 | Carbazole triflate 8 | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 65 | 12 | 64 |
Experimental Protocols
Materials and Reagents
-
Cyclohexyl fragment 7 (with terminal alkene)
-
Carbazole triflate 8
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Detailed Experimental Procedure: One-pot Hydroboration/Suzuki-Miyaura Coupling
-
Hydroboration:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the cyclohexyl fragment 7 (1.0 equiv).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The completion of the hydroboration can be monitored by TLC or GC-MS.
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the freshly prepared B-alkyl-9-BBN derivative, add the carbazole triflate 8 (1.2 equiv).
-
Sequentially add K₃PO₄ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a mixture of THF and water (4:1 v/v).
-
Heat the reaction mixture to 65 °C and stir vigorously for 12 hours under the argon atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product 24 .
-
Logical Relationship Diagram
The following diagram illustrates the key bond formation and the convergence of the two main fragments in the synthesis.
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Reactions with Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as superior coupling partners in these reactions due to their enhanced stability to air and moisture, ease of handling, and resistance to protodeboronation compared to their boronic acid counterparts.[1][2][3] The choice of base is a critical parameter that dictates the success and efficiency of the Suzuki-Miyaura reaction, playing a pivotal role in the activation of the organotrifluoroborate for transmetalation. This document provides a detailed guide to base selection, including comparative data and experimental protocols, to aid researchers in optimizing their synthetic strategies.
The Role of the Base and Mechanism of Activation
Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate boron species that are generally unreactive in the catalytic cycle. The base is essential to facilitate the transmetalation step, which is otherwise slow.[1] The prevailing mechanism suggests that the base promotes the in situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.[4] This "slow release" of the boronic acid can minimize side reactions like oxidative homocoupling and protodeboronation.[4]
The catalytic cycle, highlighting the role of the base, can be visualized as follows:
Guide to Base Selection
The choice of base depends on several factors, including the reactivity of the coupling partners and the presence of base-sensitive functional groups.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for a wide range of substrates, including primary and secondary alkyltrifluoroborates, as well as aryl- and vinyltrifluoroborates.[5][6][7] It is particularly effective in THF/H₂O solvent systems.
-
Potassium Carbonate (K₂CO₃): A more economical alternative to Cs₂CO₃, K₂CO₃ is effective for many couplings, especially with aryl chlorides.[8]
-
Potassium Phosphate (K₃PO₄): A milder base that is useful for substrates containing base-sensitive functional groups.[9]
-
Sodium Carbonate (Na₂CO₃): Can be used effectively, for instance with heteroaryltrifluoroborates in ethanol.[1]
-
Potassium Fluoride (KF): While less common for organotrifluoroborates, it can be employed, particularly when protodeboronation is a concern with sensitive substrates.[9]
Comparative Data for Base Selection
The following tables summarize the performance of different bases in specific Suzuki-Miyaura reactions involving potassium organotrifluoroborates.
Table 1: Coupling of Potassium Vinyltrifluoroborate with 4-Bromoacetophenone [5]
| Entry | Base (3.0 equiv) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | THF/H₂O (9:1) | PdCl₂ (2 mol%), PPh₃ (6 mol%) | 85 | 22 | 85 |
| 2 | K₂CO₃ | THF/H₂O (9:1) | PdCl₂ (2 mol%), PPh₃ (6 mol%) | 85 | 22 | 68 |
Table 2: Coupling of Potassium 4-(Benzoyloxy)butyltrifluoroborate with Aryl Chlorides [8]
| Entry | Aryl Chloride | Base (3.0 equiv) | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | K₂CO₃ | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | 80 | 24 | 87 |
| 2 | 1-Chloro-2,6-dimethylbenzene | K₂CO₃ | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | 80 | 24 | 95 |
Table 3: Coupling of Potassium Furan-2-yltrifluoroborate with 4-Bromobenzonitrile [1]
| Entry | Base (2.0 equiv) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Ethanol | Pd(OAc)₂ (6 mol%), RuPhos (12 mol%) | 85 | 12 | 91 |
Experimental Protocols
Below are detailed protocols for performing Suzuki-Miyaura reactions with potassium organotrifluoroborates using different bases.
General Experimental Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using Cesium Carbonate [5][7]
This protocol is suitable for a wide range of aryl/heteroaryl electrophiles and potassium vinyl- or alkyltrifluoroborates.
Materials:
-
Potassium organotrifluoroborate (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl electrophile (1.0 mmol, 1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Organic solvent for extraction (e.g., CH₂Cl₂ or Ethyl Acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction tube, add the potassium organotrifluoroborate (1.0 mmol), the aryl electrophile (1.0 mmol), PdCl₂ (3.5 mg), PPh₃ (16 mg), and Cs₂CO₃ (978 mg).
-
Seal the tube with a septum cap, and then evacuate and backfill with nitrogen gas. Repeat this cycle three times.
-
Add a degassed mixture of THF and water (9:1, 2 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 85 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (3 mL) and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Procedure for Cross-Coupling with Aryl Chlorides Using Potassium Carbonate [8]
This protocol is optimized for the coupling of potassium alkyltrifluoroborates with more challenging aryl chlorides.
Materials:
-
Potassium alkyltrifluoroborate (0.5 mmol, 1.0 equiv)
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
RuPhos (0.02 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Toluene, anhydrous
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a dry reaction vial with Pd(OAc)₂ (2.2 mg), RuPhos (9.3 mg), potassium alkyltrifluoroborate (0.5 mmol), the aryl chloride (0.5 mmol), and K₂CO₃ (207 mg).
-
Seal the vial, remove it from the glovebox, and add a degassed 10:1 mixture of toluene and water (2 mL) via syringe.
-
Place the vial in a preheated heating block at 80 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and properly degassed.
-
Increase the temperature or reaction time.
-
Screen different palladium catalysts and ligands. For challenging substrates, more electron-rich and bulky ligands like RuPhos or SPhos may be required.[8][9]
-
Consider a stronger base if a weaker one was initially used.
-
-
Protodeboronation of the Organotrifluoroborate:
-
Formation of Homocoupled Products:
-
This can arise from oxidative homocoupling of the boronic acid intermediate. The slow release of the boronic acid from the trifluoroborate salt generally minimizes this.[4]
-
Ensure thorough degassing of solvents to remove oxygen.
-
By carefully selecting the appropriate base and reaction conditions, researchers can fully exploit the advantages of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions to build complex molecules with high efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction of Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction utilizing potassium aryltrifluoroborates as coupling partners. These reagents offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1] The crystalline nature of potassium organotrifluoroborates allows for more precise stoichiometry in reactions, often leading to improved atom economy.[1]
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The use of aryltrifluoroborates expands the scope and utility of this reaction, demonstrating excellent functional group tolerance and high yields with a variety of coupling partners, including challenging aryl chlorides.[2][3]
Advantages of Potassium Aryltrifluoroborates:
-
Enhanced Stability: Crystalline solids that are stable in the presence of air and moisture, eliminating the need for specialized handling techniques.[1]
-
Ease of Handling and Storage: Their stability permits long-term storage at ambient temperatures without degradation.[1]
-
Improved Stoichiometry: Reduced tendency for protodeboronation allows for their use in near-stoichiometric amounts.[1][4]
-
High Reactivity and Broad Scope: Effective coupling partners for a diverse range of aryl and heteroaryl chlorides and bromides.[1][2]
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
This protocol details a general procedure for the palladium-catalyzed cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Reaction Scheme:
Ar-BF₃K + Ar'-X ---[Pd catalyst, Ligand, Base]--> Ar-Ar'
(Where Ar and Ar' are aryl groups and X is a halide)
Materials and Reagents:
-
Potassium aryltrifluoroborate (1.05 - 1.1 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
Toluene or Tetrahydrofuran (THF)
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add toluene (5 mL) and deionized, degassed water (0.5 mL) to the reaction vessel.[1]
-
Degassing: Stir the mixture and sparge with argon for 15 minutes to thoroughly degas the solvent.[1]
-
Catalyst Preparation and Addition: In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[1] Add this catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.[1]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.[2][4]
-
Workup: Upon completion, cool the reaction to room temperature.[1] Dilute the mixture with ethyl acetate and wash with water.[1] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling with Aryltrifluoroborates
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling reaction with various aryltrifluoroborates and aryl halides.
| Entry | Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium Phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 95 |
| 2 | Potassium 4-Methoxyphenyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 85 |
| 3 | Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 91 |
| 4 | Potassium Thiophen-2-yltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 90 |
| 5 | Potassium Phenyltrifluoroborate | 1-Bromo-4-vinylbenzene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 2 | 98 |
| 6 | Potassium 4-Formylphenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 88 |
This table is a compilation of representative data from multiple sources.[2][4]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura reaction with an aryltrifluoroborate.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle Diagram
This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with potassium 2,6-dimethylphenyltrifluoroborate
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, when using potassium 2,6-dimethylphenyltrifluoroborate and other sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields with this compound in my Suzuki coupling. What are the primary causes?
Low yields in this specific reaction are common and typically stem from a combination of factors related to the substrate's structure and the reaction conditions.
-
Steric Hindrance: The two methyl groups at the ortho positions of the phenyl ring create significant steric bulk. This hindrance can impede both the crucial transmetalation step and the final reductive elimination step in the catalytic cycle, slowing down the reaction and leading to lower yields.[1][2]
-
Slow Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates (R-BF₃K) are often considered stable precursors that slowly release the active boronic acid (RB(OH)₂) under basic, aqueous conditions.[3] However, if the rate of this hydrolysis is not well-matched with the catalytic turnover rate, the concentration of the active boron species may be too low, limiting the reaction.[3]
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) are often ineffective for coupling sterically demanding partners.[4] The formation of a catalytically active monophosphine palladium complex is crucial, and bulky, electron-rich ligands are required to promote oxidative addition and reductive elimination.[5][6]
-
Catalyst Deactivation: The palladium(0) catalyst is sensitive to oxygen.[7] Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst, reducing its activity and leading to the formation of side products like homocoupled boronic acids.[8]
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boron group) or hydrolysis of the aryl halide/triflate can consume starting materials and reduce the yield of the desired product.[3][9][10]
Q2: How do I choose the correct palladium catalyst and ligand for a sterically hindered substrate like 2,6-dimethylphenyltrifluoroborate?
For sterically demanding Suzuki couplings, the choice of ligand is critical. You need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can stabilize the palladium center and facilitate the difficult steps of the catalytic cycle.[6]
-
Bulky Biarylphosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are specifically designed for challenging couplings. They promote the formation of highly active, low-coordinate Pd(0) species that can more readily undergo oxidative addition with the aryl halide.[6][8]
-
Bulky Trialkylphosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[5][11] Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
Palladium Precatalysts: Using air-stable precatalysts like PEPPSI-type catalysts or pre-formed Pd(II) complexes with the chosen ligand can improve reproducibility.[12] Pd₂(dba)₃ is a common and effective Pd(0) source when combined with a suitable ligand.[1][5]
Q3: What is the role of the base and solvent, and which should I choose?
The base activates the organotrifluoroborate by facilitating its hydrolysis to the boronic acid and then to a boronate species, which is necessary for transmetalation.[13] The solvent system must be capable of dissolving both the organic and inorganic reagents.
-
Base Selection: A strong base is often required. Cesium carbonate (Cs₂CO₃) is frequently effective, particularly with organotrifluoroborates.[14] Other common bases include potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃).[8][9] For substrates sensitive to strong bases, weaker options like potassium fluoride (KF) or potassium bicarbonate (KHCO₃) can be used, sometimes under anhydrous conditions.[10][13]
-
Solvent System: A mixture of an organic solvent and water is typically used to facilitate the hydrolysis of the trifluoroborate salt and dissolve the base.[3] Common choices include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[3][14][15] The ratio can be critical, and phase-splitting induced by the base can affect reaction rates.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low-yield issues.
Problem 1: Low or No Conversion of Starting Materials
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled.
| Potential Cause | Recommended Solution | Rationale |
| Ineffective Catalyst System | Switch to a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich ligand such as XPhos , SPhos , or P(t-Bu)₃ .[5][6][8] | Sterically hindered substrates require highly active catalysts to overcome the energy barriers of oxidative addition and reductive elimination. |
| Inadequate Degassing | Ensure all solvents and the final reaction mixture are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or freeze-pump-thaw cycles.[16] | Oxygen deactivates the Pd(0) catalyst, preventing the reaction from starting or sustaining. |
| Insufficient Base Strength or Solubility | Change the base to Cs₂CO₃ or K₃PO₄ . Ensure adequate water is in the solvent system to dissolve the base and facilitate the hydrolysis of the R-BF₃K salt.[3] | Proper activation of the boron reagent is essential for the transmetalation step. |
| Low Reaction Temperature | Increase the reaction temperature, typically to between 80-110 °C. For very challenging couplings, microwave irradiation can be effective.[15][17] | Higher temperatures can provide the necessary activation energy for the difficult steps in the catalytic cycle. |
Problem 2: Formation of Significant Side Products
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the main cross-coupling.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boron Reagent | Presence of oxygen. | Improve degassing procedures.[8] Using bulkier phosphine ligands can also help suppress this side reaction. |
| Protodeboronation (R-BF₃K → R-H) | Instability of the boronic acid intermediate, often exacerbated by high temperatures and prolonged reaction times in aqueous base.[3] | Use a less aqueous solvent system or switch to anhydrous conditions with a base like KF. Ensure a sufficiently active catalyst is used to consume the boronic acid as it forms. |
| Dehalogenation of Aryl Halide | May occur with certain bases or protic solvents. | Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ and a less protic solvent system (e.g., dioxane, toluene).[8] |
Data and Protocols
Table 1: Recommended Reaction Conditions for Hindered Substrates
This table summarizes catalyst systems and conditions reported to be effective for Suzuki couplings involving sterically hindered aryl halides and/or boron reagents.
| Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Key Advantages & Ref. |
| Pd(OAc)₂ (2 mol%) | n-BuPAd₂ (3 mol%) | Cs₂CO₃ (3 eq.) | Toluene/H₂O (10:1) | 100 | Effective for coupling secondary organotrifluoroborates with demanding aryl chlorides.[15] |
| Pd₂(dba)₃ (0.5-2 mol%) | XPhos / SPhos | K₃PO₄ (2-3 eq.) | Dioxane or Toluene | 80-110 | Highly general and effective for a wide range of sterically hindered biaryl syntheses.[8] |
| PdCl₂ (2 mol%) | PPh₃ (6 mol%) | Cs₂CO₃ (3 eq.) | THF/H₂O (9:1) | 65-70 | Optimized conditions for potassium vinyltrifluoroborate, demonstrating the utility of Cs₂CO₃.[14] |
| Pd(OAc)₂ (0.5 mol%) | (none) | K₂CO₃ (3 eq.) | Methanol or Water | 65-Reflux | Ligandless conditions that can work for less hindered aryltrifluoroborates.[9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ / KF | THF or Dioxane | RT - 80 | A versatile catalyst for a broad range of aryl halides, including chlorides, often at room temperature.[5][11] |
Experimental Protocol: General Procedure for Hindered Suzuki Coupling
This protocol provides a robust starting point for the coupling of an aryl halide (Ar¹-X) with this compound.
Reagents:
-
Aryl Halide (Ar¹-X): 1.0 mmol
-
This compound: 1.2 mmol (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): 0.01 mmol (1 mol% Pd)
-
Ligand (e.g., XPhos): 0.022 mmol (2.2 mol%)
-
Base (e.g., K₃PO₄): 3.0 mmol (3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 5:1 ratio): 5 mL
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (3.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (0.01 mmol) and ligand (0.022 mmol) in a small amount of the organic solvent. Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the reaction vial with a septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (5 mL of 5:1 Dioxane/Water) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle. For hindered substrates, the Transmetalation and Reductive Elimination steps are often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve low-yield issues in your Suzuki coupling experiment.
Caption: A decision-tree workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Potassium 2,6-Dimethylphenyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the protodeboronation side reaction of potassium 2,6-dimethylphenyltrifluoroborate in their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of m-xylene, consuming the starting material and reducing the yield of the desired coupled product. This side reaction is a known issue, especially in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1] The steric hindrance from the two methyl groups on the phenyl ring can slow down the desired cross-coupling reaction, giving more opportunity for the competing protodeboronation to occur.
Q2: What are the primary factors that promote protodeboronation of aryltrifluoroborates?
A2: Several factors can influence the rate of protodeboronation:
-
pH of the reaction medium: Both acidic and basic conditions can catalyze protodeboronation. The speciation of the boronic acid, which is in equilibrium with the trifluoroborate salt, is highly pH-dependent.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. However, for sterically hindered substrates, elevated temperatures are often necessary to achieve a reasonable rate for the desired coupling reaction.
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction. While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, the amount of water can be a critical parameter to optimize.
-
Choice of Base: The type and strength of the base used in the coupling reaction can significantly impact the rate of protodeboronation. Stronger bases can sometimes accelerate this side reaction.
-
Catalyst System: An inefficient palladium catalyst or ligand can lead to a slow catalytic cycle for the desired coupling, allowing more time for the protodeboronation of the organoboron reagent.
Q3: Are potassium trifluoroborate salts more stable to protodeboronation than the corresponding boronic acids?
A3: Yes, potassium organotrifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1] They are often used in a "slow release" strategy, where the trifluoroborate slowly hydrolyzes in situ to provide a low concentration of the active boronic acid for the catalytic cycle. This low steady-state concentration of the boronic acid helps to minimize side reactions like protodeboronation.[1]
Troubleshooting Guide
This guide addresses the common issue of observing significant formation of m-xylene, the protodeboronation byproduct, during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High levels of m-xylene byproduct, low yield of coupled product. | Inefficient Catalytic System for a Sterically Hindered Substrate: The rate of the desired Suzuki coupling is too slow, allowing protodeboronation to become a major pathway. Standard palladium catalysts and ligands may not be effective for coupling with the sterically hindered 2,6-dimethylphenyl group. | Optimize the Ligand: Switch to bulky, electron-rich phosphine ligands that are known to promote the coupling of sterically hindered substrates. Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Suboptimal Base Selection: The base may be too strong, promoting protodeboronation, or not effective enough at promoting the transmetalation step of the Suzuki coupling. | Screen Different Bases: Weaker inorganic bases are often preferred to minimize protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). The choice of base can be critical and may need to be optimized in conjunction with the ligand and solvent. | |
| High Reaction Temperature: While necessary for hindered substrates, excessively high temperatures can favor protodeboronation. | Optimize Reaction Temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can help identify the optimal balance. | |
| Inappropriate Solvent System: The solvent composition, particularly the amount of water, can influence the rates of both the desired reaction and the protodeboronation side reaction. | Adjust the Solvent System: For trifluoroborate salts, a mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is typically used. The ratio of the organic solvent to water should be optimized. In some cases, using anhydrous conditions might be beneficial, although this can slow down the hydrolysis of the trifluoroborate to the active boronic acid. | |
| Reaction stalls, with starting materials and m-xylene present. | Catalyst Decomposition: The palladium catalyst may be deactivating over the course of the reaction. | Use a More Robust Pre-catalyst: Consider using a pre-formed, air-stable palladium pre-catalyst that can generate the active Pd(0) species more cleanly in the reaction mixture. |
| Insufficient Base: The base may be consumed during the reaction, leading to a drop in pH and a change in the reaction pathway. | Use a Stoichiometric Excess of Base: Ensure that a sufficient excess of the base (typically 2-3 equivalents) is used. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Sterically Hindered Aryltrifluoroborate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a sterically hindered aryltrifluoroborate, such as this compound, with an aryl bromide. The conditions are chosen to minimize the protodeboronation side reaction.
Reaction: Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for protodeboronation side reaction.
References
Technical Support Center: Minimizing Homocoupling in Reactions with Aryltrifluoroborates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborates. The primary focus is to address the common side reaction of homocoupling, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Biaryl Product
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical biaryl byproduct derived from the aryltrifluoroborate starting material, confirmed by analytical techniques such as LC-MS or NMR.
Possible Causes and Solutions:
A systematic approach is crucial to identifying and mitigating the root cause of excessive homocoupling. The following troubleshooting workflow outlines the key areas to investigate.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to homocoupling of aryltrifluoroborates?
A1: Homocoupling of aryltrifluoroborates in Suzuki-Miyaura reactions is primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to a palladium-peroxo species. This complex can then react with two molecules of the organoboron reagent to form the homocoupled product.[1][2] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the aryltrifluoroborate to generate the homocoupled dimer and Pd(0). This can be a significant issue at the beginning of the reaction before the main catalytic cycle is established.
References
overcoming steric hindrance in 2,6-disubstituted biaryl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered 2,6-disubstituted biaryls.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for a 2,6-disubstituted biaryl is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are common and typically stem from challenges in the catalytic cycle. The initial steps to troubleshoot are:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of a reactive palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.
-
Base Selection: The choice of base is critical for activating the boronic acid. For sterically hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
Solvent Choice: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices. For reactions requiring higher temperatures, consider using higher-boiling point solvents like xylenes.
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures (100-140 °C) to overcome the activation energy barriers for the cross-coupling.[2] Microwave irradiation can also be a valuable tool for rapid heating.[3]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially in the presence of oxygen. To minimize it:
-
Ensure a Thoroughly Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid. It is critical to degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can promote homocoupling.[4] Consider using a Pd(0) source directly or a highly efficient precatalyst system.
Q3: Protodeboronation of my boronic acid is a significant issue. What strategies can I employ to prevent it?
A3: Protodeboronation, the cleavage of the C-B bond, is a common pathway for boronic acid degradation, particularly with electron-deficient or sterically hindered substrates. To mitigate this:
-
Use Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Employing anhydrous conditions can be beneficial.
-
Choice of Boron Reagent: If protodeboronation persists with a boronic acid, consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[4]
-
Select a Milder Base: The base can promote protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be advantageous.
Q4: Are there viable alternatives to Suzuki-Miyaura coupling for synthesizing highly hindered biaryls?
A4: Yes, several other cross-coupling reactions can be effective for synthesizing sterically hindered biaryls:
-
Kumada-Corriu Coupling: This reaction couples an aryl Grignard reagent with an aryl halide, catalyzed by a palladium or nickel complex. It can be highly efficient for forming di- and tri-ortho-substituted biaryls under mild conditions and avoids the pre-functionalization of the organometallic reagent that is necessary in Suzuki coupling.[5]
-
Direct C-H Arylation: This method involves the direct coupling of an arene C-H bond with an aryl halide. Recent advancements with ruthenium catalysts have enabled the selective ortho-C-H arylation of aromatic acids with bulky 2,6-disubstituted aryl halides, providing access to tri-substituted biaryls.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 2,6-disubstituted biaryls.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure ligands are not oxidized. Consider using a more active precatalyst. |
| Ineffective Ligand | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos for Suzuki; IPr for Kumada).[1][7] |
| Inappropriate Base | Screen different bases. For Suzuki, try K₃PO₄, Cs₂CO₃, or t-BuOK.[1] |
| Low Reaction Temperature | Increase the reaction temperature in increments. Consider switching to a higher-boiling solvent.[2] |
| Poor Substrate Reactivity | For Suzuki, convert the boronic acid to a more reactive pinacol ester or trifluoroborate salt. For aryl chlorides, a more active catalyst system is often required. |
| Presence of Oxygen | Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient reduction of Pd(II) precatalyst. | Thoroughly degas the reaction mixture; use a Pd(0) source or a more efficient precatalyst.[4] |
| Protodeboronation | Presence of water; inappropriate base. | Use anhydrous conditions; switch to a milder base; convert the boronic acid to a more stable derivative.[4] |
| Reduction of Aryl Halide | β-hydride elimination. | This can be a challenge in some cross-coupling reactions. Optimizing the ligand and reaction conditions may help. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Kumada-Corriu Coupling of a Sterically Hindered Aryl Chloride
This protocol is adapted for challenging aryl chlorides.[7]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst and the N-heterocyclic carbene ligand (e.g., IPr).
-
Reagent Addition: Add the aryl chloride (1.0 mmol) and the aryl Grignard reagent (1.2 mmol) in an appropriate solvent (e.g., a mixture of dioxane and THF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration and solvent removal, purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of sterically hindered biaryls using different methodologies.
Table 1: Suzuki-Miyaura Coupling Yields for 2,6-Disubstituted Biaryls
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | ~85 |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | ~90 |
| 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 80 | ~95[8] |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | ~70-80 |
Table 2: Kumada-Corriu Coupling Yields for Sterically Hindered Biaryls [5]
| Aryl Halide | Aryl Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 2-Bromotoluene | Phenylmagnesium bromide | PdCl₂(dppf) | THF | 25 | 92 |
| 2-Chlorotoluene | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 66 | 88 |
| 2,6-Dimethylbromobenzene | Mesitylmagnesium bromide | Pd/Phosphinous acid | THF | 25 | 95 |
| 2-Chloro-1,3-dimethylbenzene | Phenylmagnesium bromide | Pd/IPr | Dioxane/THF | 80 | 99[7] |
Visualizations
Catalytic Cycle and Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
The provided diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and a corresponding troubleshooting workflow to address common issues leading to low product yields in the synthesis of sterically hindered biaryls. The workflow suggests a systematic approach, starting from the evaluation of the catalyst and ligand system, followed by the optimization of the base and reaction temperature, and finally, the assessment of reagent stability.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Hindered Substrate Coupling
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of hindered substrates, presented in a question-and-answer format.
Q1: My cross-coupling reaction with a hindered substrate shows low or no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low conversion with sterically demanding substrates is a common challenge. The primary culprits are often related to catalyst activity and the inherent difficulty of the key steps in the catalytic cycle.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently or may have deactivated.[2][3]
-
Solution: Use a fresh, high-quality palladium source. Pre-catalysts, especially palladacycles with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos), are often more reliable as they can be more stable and provide sustained catalytic activity.[3][4] Ensure proper storage of catalysts and ligands under an inert atmosphere to prevent degradation.[5]
-
-
Inefficient Oxidative Addition: The steric bulk of the substrate can significantly slow down the oxidative addition step, which is often rate-limiting.[1][4]
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable for the challenging substrate.[3]
-
Solution: Conduct a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[2][3] Optimizing the reaction temperature is also crucial; sometimes a higher temperature is required for hindered substrates, but excessive heat can lead to catalyst decomposition.[1][3]
-
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a clear sign of catalyst decomposition, where the active soluble Pd(0) species aggregates into inactive palladium metal.[3][5] This is a common issue, especially at the higher temperatures often required for hindered substrates.[1]
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation by creating a sterically hindered environment around the palladium center.[1][3]
-
Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1] A temperature screening experiment is highly recommended.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[3] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3][5]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Try increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).[3]
Q3: Should I simply increase the catalyst loading if my reaction is sluggish?
A3: While increasing the catalyst loading can sometimes improve conversion for a difficult coupling, it is not always the best first step and can lead to negative consequences.[6]
Considerations Before Increasing Catalyst Loading:
-
Increased Cost: Higher catalyst loading directly increases the cost of the reaction, especially when using expensive palladium catalysts and ligands.[7]
-
Side Reactions: Excessive catalyst concentrations can sometimes lead to an increase in side reactions, such as homocoupling.[8]
-
Product Purification: Higher catalyst loading results in more residual palladium in the crude product, which can be challenging to remove and is a major concern in pharmaceutical applications.[7][8]
-
Catalyst Deactivation: At higher concentrations, bimolecular catalyst deactivation pathways can become more significant.[9]
Alternative Strategies to Try First:
-
Optimize Reaction Parameters: First, try optimizing the temperature, solvent, base, and ligand.[6]
-
Switch to a More Active Catalyst System: Using a more advanced, highly active pre-catalyst or a more effective ligand can often provide better results at lower loadings.[6]
If these strategies fail, then a systematic increase in catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) can be explored.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for coupling reactions with hindered substrates?
A1: For challenging, sterically hindered substrates, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[4] It is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[4] Subsequent optimization studies can then be performed to minimize the catalyst loading.[4] For particularly efficient and highly active catalyst systems, loadings as low as 0.1 mol% or even lower have been reported for some hindered substrates.[9][10]
Q2: How does the choice of ligand impact catalyst loading for hindered substrates?
A2: The choice of ligand is critical and directly influences the optimal catalyst loading. For sterically demanding substrates, bulky and electron-rich ligands are generally required to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[1][11] The use of highly efficient ligands, such as Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs), can stabilize the catalytic species, increase turnover numbers, and thus allow for significantly lower catalyst loadings.[1][3][4]
Q3: What are common side reactions with hindered substrates that can affect yield?
A3: Besides low conversion, several side reactions can reduce the yield of the desired product:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki coupling).[5] It is often promoted by the presence of oxygen.[5]
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[2][5] This is a common issue with electron-deficient or heteroaromatic boronic acids, especially in the presence of strong bases and water.[2]
-
β-Hydride Elimination: When using alkyl substrates with β-hydrogens, this can be a competing pathway that leads to the formation of an alkene byproduct instead of the desired cross-coupled product.[1]
Q4: Can increasing the ligand-to-metal ratio have a negative effect?
A4: Yes, while a slight excess of ligand can be beneficial to stabilize the catalyst, a large excess can sometimes be detrimental.[3] Excess ligand can coordinate to the metal center and hinder substrate binding, thereby slowing down the reaction.[12] The optimal ligand-to-palladium ratio is typically between 1:1 and 1.5:1, but may need to be optimized for a specific reaction.[4]
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Suzuki Coupling of a Hindered Aryl Bromide
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Notes |
| 0.5 | 24 | 45 | Incomplete reaction, starting material remains. |
| 1.0 | 24 | 85 | Significant improvement in conversion. |
| 2.0 | 12 | >98 | Reaction goes to completion in a shorter time. |
| 5.0 | 8 | >98 | Faster reaction, but increased cost and potential for side reactions. |
Note: Data is illustrative and based on typical observations. Optimal loading is highly substrate-dependent.
Table 2: Comparison of Ligands for Coupling of a Hindered Aryl Chloride
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| PPh₃ | 5 | 110 | <10 |
| P(t-Bu)₃ | 3 | 100 | 65 |
| XPhos | 2 | 100 | 92 |
| SPhos | 2 | 100 | 95 |
Note: Demonstrates the significant impact of ligand choice on reaction efficiency for challenging substrates.[3]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling of a Hindered Substrate
-
Vial Preparation: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the hindered aryl halide (1.0 equiv., e.g., 0.5 mmol), the boronic acid coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This is a critical step to remove oxygen.[3]
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the desired palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%). Alternatively, use a pre-formed palladacycle catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) to each vial via syringe.
-
Reaction Execution: Place the vials in a pre-heated aluminum reaction block on a magnetic stir plate. Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).
-
Analysis: After the reaction time, allow the vials to cool to room temperature. Take an aliquot from each reaction mixture, dilute it, and analyze by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion and yield of the desired product.
-
Workup and Purification (for the optimal condition): Once the optimal catalyst loading is identified, the reaction can be scaled up. After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion.
Caption: Key steps in the Heck coupling catalytic cycle.
Caption: Logic for catalyst loading optimization.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Temperature Effects on Catalytic Cycle Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a catalytic reaction?
A1: Generally, increasing the temperature increases the rate of a catalyzed reaction.[1][2][3] This is because higher temperatures lead to more frequent and energetic collisions between reactant molecules, increasing the likelihood that they will overcome the activation energy barrier.[3][4] However, there is an optimal temperature range for each catalyst. Beyond this range, the catalyst's activity can decrease significantly due to instability.[5] For many enzymes, a 10°C rise in temperature can increase activity by 50-100%.[1]
Q2: What is catalyst deactivation and how is it related to temperature?
A2: Catalyst deactivation is the loss of a catalyst's activity and selectivity over time.[6] Temperature is a major factor in several deactivation mechanisms.[7][8][9] High temperatures can lead to thermal degradation, sintering (where catalyst particles agglomerate), and coking (the deposition of carbonaceous materials).[6][7][8][9]
Q3: What is the difference in thermal stability between homogeneous and heterogeneous catalysts?
A3: Homogeneous catalysts, which are in the same phase as the reactants, generally have lower thermal stability compared to heterogeneous catalysts (which are in a different phase).[10][11] Many organometallic homogeneous catalysts can degrade at temperatures below 100°C, whereas heterogeneous catalysts can often withstand much harsher temperature conditions.[10][11]
Q4: What is "sintering" and at what temperatures does it typically occur?
A4: Sintering is a process where catalyst particles, particularly on a support, grow in size at high temperatures. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[8][9] Sintering processes generally become significant at high reaction temperatures, for example, above 500°C, and can be accelerated by the presence of water vapor.[7][9]
Q5: How does temperature affect enzyme stability and activity?
A5: For enzymes, activity typically increases with temperature up to an optimal point.[1][5][12] Beyond this optimal temperature, the enzyme's structure begins to unfold in a process called denaturation, leading to a rapid loss of activity.[1][5][12] Most animal enzymes, for instance, rapidly denature at temperatures above 40°C.[1] Denaturation involves the loss of the protein's secondary, tertiary, and quaternary structures.[12]
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments related to temperature and catalyst stability.
Issue 1: Rapid Decrease in Reaction Conversion Rate
Possible Cause: Catalyst deactivation due to excessive temperature.
Troubleshooting Steps:
-
Verify Operating Temperature: Ensure your reactor's temperature control system is accurately calibrated and maintaining the setpoint.
-
Analyze the Catalyst: After the reaction, characterize the spent catalyst using techniques like BET surface area analysis to check for a reduction in surface area, which could indicate sintering.[9]
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature to see if the deactivation rate decreases.
-
Consider a More Thermally Stable Catalyst: If high temperatures are required for the reaction, you may need to select a catalyst with higher intrinsic thermal stability.[8]
Issue 2: Inconsistent Reaction Results Between Batches
Possible Cause: Poor temperature control leading to variations in catalytic activity and stability.
Troubleshooting Steps:
-
Monitor Temperature Profile: Use a calibrated thermometer or thermocouple to monitor the temperature profile within the reactor throughout the reaction.
-
Improve Heat Transfer: Ensure efficient stirring and proper reactor design to avoid local hot spots, which can cause thermal degradation of the catalyst.[13]
-
Check for Exothermic Reactions: For highly exothermic reactions, ensure your cooling system is adequate to dissipate the heat generated and prevent temperature runaways.[14]
Issue 3: Formation of Unexpected By-products
Possible Cause: The reaction temperature may be favoring a side reaction with a different activation energy.
Troubleshooting Steps:
-
Vary the Temperature: Run the reaction at a range of temperatures (e.g., in 10°C increments) and analyze the product distribution at each temperature.[15]
-
Consult Kinetic Data: If available, review the kinetic data for both the desired reaction and potential side reactions to understand their temperature dependence.
-
Optimize for Selectivity: You may find that a lower temperature improves selectivity for the desired product, even if it slightly reduces the overall reaction rate.
Data Presentation
Table 1: Common Mechanisms of Temperature-Induced Catalyst Deactivation
| Deactivation Mechanism | Description | Typical Temperature Range |
| Sintering | Agglomeration of catalyst particles, reducing active surface area.[8][9] | Generally >500°C, but can occur at lower temperatures depending on the material.[7] |
| Thermal Degradation | Irreversible changes to the catalyst's structure due to high temperatures.[8] | Varies widely depending on the catalyst's composition and support. |
| Coking/Fouling | Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[6][8] | Can occur over a wide range of temperatures, often favored by higher temperatures. |
| Enzyme Denaturation | Unfolding of the enzyme's protein structure, leading to loss of activity.[5][12] | For most animal enzymes, this begins to occur rapidly above 40°C.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for a Catalytic Reaction
Objective: To identify the reaction temperature that provides the highest yield of the desired product while minimizing catalyst deactivation.
Methodology:
-
Reaction Setup: Assemble a temperature-controlled reactor with consistent stirring.
-
Temperature Screening: Perform a series of reactions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Catalyst Loading: Use the same catalyst concentration for each reaction.
-
Reaction Monitoring: At regular time intervals, take samples from the reaction mixture.
-
Product Analysis: Analyze the samples using an appropriate technique (e.g., GC, HPLC, NMR) to determine the concentration of the desired product and any by-products.
-
Data Analysis: Plot the product yield as a function of temperature to identify the optimal temperature. Also, analyze the formation of by-products at each temperature to assess selectivity.
Protocol 2: Catalyst Light-Off Performance Test
Objective: To determine the minimum temperature at which a catalyst becomes effective (the "light-off" temperature).[16]
Methodology:
-
Catalyst Preparation: Place the catalyst in a fixed-bed reactor.
-
Degreening: Pretreat the catalyst under a simulated atmosphere at a high temperature (e.g., 550°C) for a set period (e.g., 1 hour) to stabilize its initial activity.[17]
-
Cooling: Cool the catalyst to a low temperature (e.g., 100°C) under an inert gas like nitrogen.[17]
-
Temperature Ramp: Introduce the reactant gas mixture and gradually increase the reactor temperature at a constant rate (e.g., 5°C/min).[17]
-
Gas Analysis: Continuously monitor the concentration of reactants and products at the reactor outlet using a gas analyzer.
-
Light-off Temperature Determination: The light-off temperature is the temperature at which a certain percentage (e.g., 50%) of the reactant is converted.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Temperature-induced catalyst deactivation pathways.
References
- 1. Temperature Effects | Worthington Biochemical [worthington-biochem.com]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. monash.edu [monash.edu]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 11. ethz.ch [ethz.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. jinzongmachinery.com [jinzongmachinery.com]
- 15. benchchem.com [benchchem.com]
- 16. How Does the Operating Temperature Affect the Catalyst's Effectiveness? → Learn [pollution.sustainability-directory.com]
- 17. researchgate.net [researchgate.net]
dealing with poor solubility of potassium 2,6-dimethylphenyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of potassium 2,6-dimethylphenyltrifluoroborate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, like many potassium organotrifluoroborates, is generally characterized by high solubility in polar aprotic solvents.[1][2] These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[1][2] Its solubility is limited in less polar solvents such as tetrahydrofuran (THF) and toluene, and it is typically insoluble in nonpolar solvents like diethyl ether and hydrocarbons.[1][2] While some potassium organotrifluoroborates exhibit slight solubility in water and alcohols, the bulky 2,6-dimethylphenyl group may reduce aqueous solubility.[1]
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Poor dissolution is a common issue and can be attributed to several factors. The choice of solvent is critical; using nonpolar or weakly polar solvents will likely result in poor solubility.[1][2] Additionally, the presence of impurities or a non-ideal crystalline form of the salt can affect its dissolution. Finally, the concentration of the reagent may be too high for the chosen solvent system at the given temperature.
Q3: Can I use this reagent in Suzuki-Miyaura cross-coupling reactions despite its poor solubility?
A3: Yes, it is possible to use this compound in Suzuki-Miyaura reactions even with solubility challenges. The key is to select appropriate reaction conditions that facilitate the reaction, such as using a co-solvent system, a phase-transfer catalyst, or elevated temperatures, often with microwave irradiation, to promote dissolution and reaction.[3]
Troubleshooting Guide
Issue 1: The reagent does not dissolve in the chosen solvent for a Suzuki-Miyaura coupling.
Solution 1: Solvent System Modification
-
Employ a Co-solvent: The addition of a polar co-solvent, particularly water, can significantly enhance the solubility of potassium organotrifluoroborates and is often essential for the reaction to proceed.[1][4] A common solvent system is a mixture of an organic solvent like THF or dioxane with water (e.g., 9:1 or 10:1 ratio).[5][6] For some systems, alcoholic solvents have also proven effective.
-
High-Boiling Point Polar Aprotic Solvents: Consider using higher boiling point polar aprotic solvents such as DMF or DMSO, where solubility is generally higher.[1][2]
Solution 2: Utilize a Phase-Transfer Catalyst (PTC)
-
Mechanism of Action: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of the trifluoroborate anion from the solid or aqueous phase to the organic phase where the catalyst and electrophile are located.[3][7][8] This is particularly useful in biphasic reaction mixtures.
-
Application: The addition of a PTC can restore reactivity, especially when using potassium salts which may have lower solubility in the organic phase compared to their tetra-n-butylammonium (TBA) counterparts.
Solution 3: Increase Reaction Temperature
-
Thermal Assistance: Heating the reaction mixture can increase the solubility of the reagent. Microwave irradiation is a particularly effective method for rapidly heating the reaction and can lead to significantly shorter reaction times and improved yields, especially when using water as a solvent.[3]
| Troubleshooting Summary for Poor Solubility | Description | Key Considerations |
| Solvent System | Utilize a mixture of organic solvent and water (e.g., THF/H₂O, Dioxane/H₂O).[5][6] | The optimal ratio of organic solvent to water may need to be determined empirically.[4] |
| Phase-Transfer Catalyst | Add a quaternary ammonium salt like TBAB.[3][7] | Can be crucial for biphasic reactions to enhance the concentration of the nucleophile in the organic phase.[8] |
| Elevated Temperature | Heat the reaction, potentially using microwave irradiation.[3] | Allows for the use of lower catalyst loadings and can significantly accelerate the reaction.[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a Co-Solvent System
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide, employing a THF/water co-solvent system.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), cesium carbonate (3.0 equivalents), and the palladium catalyst (e.g., 2-5 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 9:1 mixture of THF and water via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Water with a Phase-Transfer Catalyst
This protocol is adapted for researchers who have access to a microwave reactor and is particularly useful for accelerating reactions with poorly soluble substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 equivalent), the aryl bromide (1.0 equivalent), sodium carbonate (3.7 equivalents), and TBAB (1.0 equivalent).
-
Add the palladium catalyst (e.g., 2.5 ppm of a standard ICP solution).
-
Add deionized water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves, ramping the temperature to 150 °C and holding for a specified time (e.g., 5-15 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the product as needed.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Factors and solutions for solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Organotrifluoroborates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating byproduct formation in Suzuki-Miyaura cross-coupling reactions that utilize organotrifluoroborate salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki reactions using organotrifluoroborates?
The most frequently encountered byproducts are the result of protodeboronation, homocoupling of the organoboron reagent, and dehalogenation of the electrophile.[1][2] Protodeboronation, the replacement of the carbon-boron bond with a carbon-hydrogen bond, is often the most significant side reaction.[3][4]
Q2: Why are potassium organotrifluoroborates used if they can lead to byproducts?
Potassium organotrifluoroborates are generally stable, crystalline solids that are easy to handle and tolerant of air and moisture.[1] They are considered a "protected" form of boronic acids.[5] Under reaction conditions, they slowly hydrolyze to release the active boronic acid, which can minimize side reactions like homocoupling that are more prevalent at high boronic acid concentrations.[3][6] This "slow-release" strategy is a key advantage.[3][6]
Q3: What is protodeboronation and why is it a major concern?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the organotrifluoroborate (after hydrolysis to the boronic acid) is cleaved and replaced by a proton from the solvent or other sources, yielding a simple arene or alkane.[3][4] This consumes the nucleophilic partner, reducing the yield of the desired cross-coupled product.[3]
Q4: Can the choice of palladium catalyst influence byproduct formation?
Yes, the palladium source and its ligands play a crucial role. Using a Pd(0) precatalyst can be advantageous. If a Pd(II) source (like Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) state. This reduction process can sometimes promote the homocoupling of the organoboron reagent as a side reaction.[2] The choice of ligand can also affect the relative rates of the desired cross-coupling versus side reactions.[7]
Visualizing Reaction Pathways
The following diagrams illustrate the main catalytic cycle and the pathways leading to common byproducts.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathways for desired product and common byproduct formation.
Troubleshooting Guide
Problem 1: High levels of protodeboronation byproduct (Ar-H) are detected.
-
Q: What are the likely causes?
-
A: High reaction temperature, prolonged reaction times, an overly strong base, or the presence of excess water can accelerate the hydrolysis of the organotrifluoroborate to the boronic acid and its subsequent protonolysis.[3] Electron-deficient or certain heteroaromatic organotrifluoroborates are also inherently more susceptible to protodeboronation.[3]
-
-
Q: How can I minimize protodeboronation?
-
A:
-
Lower the Temperature: Start with a lower reaction temperature (e.g., 50-60 °C) and monitor the reaction's progress.[3]
-
Change the Base: Switch to a weaker base. For instance, if you are using strong hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃), consider using milder bases like potassium acetate (KOAc) or cesium fluoride (CsF).[3]
-
Optimize Reaction Time: Monitor the reaction by TLC, GC, or LC-MS and stop it as soon as the limiting reagent is consumed to avoid prolonged exposure to protic conditions.[3]
-
Select a More Stable Organotrifluoroborate: If possible, choose an organotrifluoroborate with an organic substituent that hydrolyzes more slowly. For example, those with alkynyl or nitrophenyl groups are generally more stable than those with isopropyl or anisyl groups.[3]
-
-
Problem 2: Significant amounts of homocoupling byproduct (Ar-Ar) are observed.
-
Q: What causes homocoupling of the organotrifluoroborate?
-
Q: How can I prevent homocoupling?
-
A:
-
Thoroughly Degas: Ensure that the solvent and the reaction vessel are rigorously degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent and by evacuating and backfilling the flask multiple times.[8]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[8]
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst, such as Pd₂(dba)₃, to bypass the in-situ reduction step that can sometimes lead to homocoupling.[8]
-
-
Data Summary Tables
Table 1: Qualitative Hydrolysis Rates of Various Potassium Organotrifluoroborates
The rate of hydrolysis is a critical factor in the "slow-release" strategy to minimize byproducts. A slower, controlled release of the boronic acid is often desirable.
| Organic Substituent (R in R-BF₃K) | Relative Rate of Hydrolysis | Reference |
| Alkynyl, Nitrophenyl | Very Slow | [3] |
| p-F-phenyl, Naphthyl, Furyl | Slow (Requires Acid Catalysis) | [6] |
| Isopropyl, β-Styryl, Anisyl | Fast | [3] |
Table 2: Effect of Reaction Conditions on Suzuki Coupling Yields (Illustrative Examples)
High yields of the desired product generally indicate successful suppression of side reactions. The following table summarizes conditions from various studies that resulted in good to excellent yields, providing a starting point for optimization.
| Aryl Halide | Organotrifluoroborate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 91 | [1] |
| 4-Bromobenzonitrile | 5-Formylfuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 39 | [2] |
| 2-Chloropyridine | 3,5-Dimethylisoxazol-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 95 | [1] |
| 4-Bromotoluene | Phenylboronic Acid | PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | H₂O | 90 | >99 | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction with a Potassium Organotrifluoroborate
-
Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the potassium organotrifluoroborate (1.2–1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2–3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos or RuPhos, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3][8]
Protocol 2: Byproduct Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable products and byproducts.
-
Sample Preparation: Take a ~50 µL aliquot of the reaction mixture. Quench it with water and extract with ~1 mL of an organic solvent like ethyl acetate. Dry the organic layer with a small amount of anhydrous Na₂SO₄ and transfer the supernatant to a GC vial.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL, split mode (e.g., 20:1).
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Identify the peaks for starting materials, the desired product, and byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. The protodeboronation product will have a molecular weight corresponding to the organotrifluoroborate's organic group plus one hydrogen. The homocoupling product will have a molecular weight double that of the organotrifluoroborate's organic group (minus two borons and six fluorines).[9][10]
Protocol 3: Byproduct Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is versatile and suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive.
-
Sample Preparation: Take a ~10 µL aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile:water) in an LC vial.
-
Instrumentation: Use an LC-MS system with a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 to 800.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the specific instrument.
-
-
Data Analysis: Identify compounds by their retention times and exact mass-to-charge ratios ([M+H]⁺). Quantify relative amounts by integrating the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).[11][12]
Troubleshooting and Experimental Workflows
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Caption: Experimental workflow for identifying and quantifying byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijalsr.org [ijalsr.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Accelerating Suzuki-Miyaura Couplings for Hindered Reagents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and improve reaction times in Suzuki-Miyaura couplings involving sterically hindered reagents.
Troubleshooting Guides & FAQs
Here, we address common issues encountered during the Suzuki-Miyaura coupling of hindered substrates, offering practical solutions and optimization strategies.
Q1: My Suzuki-Miyaura reaction with a hindered aryl halide and/or hindered boronic acid is sluggish or failing. What are the primary factors I should investigate to increase the reaction rate?
A1: Slow or failed reactions with sterically demanding substrates are typically due to the impeded oxidative addition or reductive elimination steps in the catalytic cycle. The key parameters to optimize are the ligand , catalyst , base , and temperature .
-
Ligand Selection: For hindered substrates, bulky and electron-rich phosphine ligands are often essential.[1] These ligands promote the crucial oxidative addition and reductive elimination steps.[1] N-heterocyclic carbenes (NHCs) are also highly effective.[2]
-
Catalyst Choice: While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, specialized pre-catalysts that readily form the active Pd(0) species can significantly improve reaction times.[3][4]
-
Base Optimization: The choice of base is critical and can dramatically affect the reaction rate.[5] Strong, non-nucleophilic bases are often preferred for challenging couplings.
-
Temperature Adjustment: While room temperature reactions are desirable, many couplings with hindered substrates require elevated temperatures to proceed at a reasonable rate.[6]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by harsh reaction conditions.[1]
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or Cs₂CO₃.[5]
-
Employ Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[1][7]
-
Anhydrous Conditions: Water can facilitate protodeboronation. Running the reaction under anhydrous conditions can be beneficial.
-
Faster Reaction Times: Optimizing the reaction to proceed more quickly will naturally reduce the time the boronic acid is exposed to conditions that cause decomposition.[3][4]
Q3: Dehalogenation of my aryl halide is a major competing reaction. What steps can I take to suppress it?
A3: Dehalogenation is another common side reaction that reduces the yield of the desired cross-coupled product.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and dehalogenation. Screening different bulky, electron-rich ligands can help identify one that favors the desired pathway.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can participate in pathways that lead to dehalogenation.[1]
-
Base Selection: The choice of base can also play a role. Experiment with different inorganic bases to find one that minimizes this side reaction.
Q4: How do I choose the optimal solvent for a Suzuki-Miyaura coupling of hindered reagents?
A4: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[7]
-
Aprotic Polar Solvents: Solvents like dioxane, THF, and toluene are commonly used and often effective.[7][8] For particularly challenging couplings, polar aprotic solvents like DMF or DMSO can be beneficial, although they may require higher purification efforts.[7][9]
-
Water Mixtures: The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7] The ratio of organic solvent to water should be optimized.
-
Solvent-Free Conditions: In some cases, solvent-free conditions, potentially with microwave irradiation, can accelerate the reaction.[10]
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in the Suzuki-Miyaura coupling of hindered substrates, allowing for easy comparison of their performance.
Table 1: Effect of Different Ligands on Reaction Time and Yield
| Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [8] |
| 2,4,6-Triisopropylbromobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [3] |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 91 | [8] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pre-catalyst | SPhos | K₃PO₄ (aq) | THF | RT | 0.5 | >95 | [3][4] |
Table 2: Influence of Different Bases on Reaction Outcomes
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 90-99 | [5] |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 90-99 | [5] |
| Aryl Chloride | Phenylboronic acid | Pd(IPr)(cin)Cl | K₂CO₃ | EtOH/H₂O | RT | High | [5] |
| Nitrogen-containing Heterocycles | Phenylboronic acid | Pd catalyst | K₃PO₄ | Dioxane | 100 | 90-99 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for improving reaction times in Suzuki-Miyaura couplings of hindered reagents.
Protocol 1: Fast Suzuki-Miyaura Coupling of an Aryl Chloride with an Unstable Boronic Acid [3][4]
This protocol is adapted from the work of Buchwald and co-workers and is suitable for the rapid coupling of challenging substrates at room temperature.
-
Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Polyfluorophenyl or 2-heteroaryl boronic acid (1.5 mmol, 1.5 equiv)
-
SPhos pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Tetrahydrofuran (THF), degassed (2.0 mL)
-
-
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl chloride, boronic acid, and SPhos pre-catalyst.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed THF, followed by the degassed 0.5 M aqueous K₃PO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride using a Bulky Phosphine Ligand [8]
This protocol is based on the work of Fu and is effective for the coupling of sterically hindered aryl chlorides.
-
Reagents:
-
Hindered aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5.0 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to an oven-dried reaction tube.
-
Add the aryl chloride and arylboronic acid.
-
Add 1,4-dioxane and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture in an oil bath at 80 °C with stirring.
-
Monitor the reaction by GC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate and purify the residue by chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows for understanding and optimizing Suzuki-Miyaura couplings of hindered reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura couplings.
Caption: The effect of ligand choice on reaction rates for hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Potassium 2,6-Dimethylphenyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered potassium 2,6-dimethylphenyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the most common initial checks?
A1: For sterically hindered substrates like this compound, reaction failure often stems from suboptimal reaction conditions that do not overcome the steric hindrance. The initial points to verify are:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as the palladium(0) catalyst is sensitive to oxygen.
-
Reagent Quality: Confirm the purity and dryness of your solvent, base, and aryl halide. The this compound salt itself is generally stable to air and moisture.
-
Catalyst and Ligand Activity: Use a fresh, active palladium source and an appropriate bulky, electron-rich phosphine ligand. Older catalysts or ligands may have degraded.
Q2: What are the best practices for handling and storing this compound?
A2: this compound is a crystalline solid that is significantly more stable to air and moisture than its corresponding boronic acid, making it easier to handle. However, for long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place. While it is not strictly necessary to handle it in a glovebox for weighing, minimizing prolonged exposure to a humid atmosphere is good practice to prevent slow hydrolysis.
Q3: The hydrolysis of the trifluoroborate to the boronic acid is a key step. Could this be the reason for my failed reaction?
A3: Yes, the in-situ hydrolysis of the trifluoroborate to the active boronic acid species is crucial for the transmetalation step in the Suzuki catalytic cycle. With sterically hindered substrates, this hydrolysis can be slow. If the rate of hydrolysis is too slow under your reaction conditions, it can lead to low or no product formation. The rate of hydrolysis is influenced by the base, solvent, and temperature. Insufficient water in the reaction mixture (when using an aqueous-organic solvent system) or a base that is not effective at promoting hydrolysis can be a cause of failure.
Q4: What are the most common side reactions observed with sterically hindered aryltrifluoroborates?
A4: Besides the desired cross-coupling product, several side reactions can occur, especially with challenging substrates:
-
Protodeboronation: The replacement of the boronate group with a hydrogen atom from the solvent or trace water. This is more common with boronic acids but can occur with trifluoroborates if the catalytic cycle is slow.
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid derivative.
-
Dehalogenation: Reduction of the aryl halide starting material.
-
Phenol Formation: Hydrolysis of the aryl halide, particularly if it is activated and the reaction is run at high temperatures with a strong base.
Troubleshooting Guides
Problem 1: Low to No Product Formation
Initial Observation: TLC or LC-MS analysis shows mainly unreacted starting materials (aryl halide and/or boronate).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no product formation.
Quantitative Data for Troubleshooting (Based on Analogous Sterically Hindered Systems)
| Parameter | Condition A (Failed/Low Yield) | Condition B (Improved Yield) | Condition C (Optimized Yield) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | Na₂CO₃ (2 equiv) | K₂CO₃ (3 equiv) | Cs₂CO₃ (3 equiv) |
| Solvent | THF/H₂O (4:1) | Dioxane/H₂O (10:1) | Toluene (anhydrous) |
| Temperature | 80 °C | 100 °C | 110 °C |
| Typical Yield | <10% | 40-60% | >80% |
Problem 2: Significant Side Product Formation
Initial Observation: TLC or LC-MS analysis shows the formation of significant byproducts such as homocoupled products or protodeboronation of the starting material.
Troubleshooting Strategies:
-
Reduce Reaction Temperature: Higher temperatures can sometimes promote side reactions. If conversion is reasonable but selectivity is low, try reducing the temperature.
-
Optimize Catalyst/Ligand Ratio: An incorrect palladium to ligand ratio can lead to undesired catalytic activity. A 1:2 ratio is a good starting point for many bulky phosphine ligands.
-
Change the Base: Some bases can be more prone to inducing side reactions. If using a very strong base like an alkoxide, consider switching to a carbonate or phosphate base.
-
Ensure Rigorous Degassing: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid derivative. Ensure the solvent and reaction mixture are thoroughly degassed.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, to make a 0.1-0.2 M solution)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon), add the this compound, aryl halide, and base.
-
Add the palladium pre-catalyst (or palladium source and ligand).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor.
-
Heat the reaction at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
A Comparative Guide for Researchers: Potassium 2,6-dimethylphenyltrifluoroborate vs. 2,6-dimethylphenylboronic acid
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of reagents is paramount to the success of a reaction. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on the stability and reactivity of the organoboron species. This guide provides an in-depth comparison of two such reagents: the traditional 2,6-dimethylphenylboronic acid and its increasingly popular alternative, potassium 2,6-dimethylphenyltrifluoroborate. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Executive Summary: The Trifluoroborate Advantage
While 2,6-dimethylphenylboronic acid has been a valuable tool in organic synthesis, this compound offers significant advantages in terms of stability, handling, and, in many cases, reaction performance. As crystalline, free-flowing solids, potassium organotrifluoroborates are remarkably stable to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and are often challenging to purify.[1] This enhanced stability simplifies storage and handling and can lead to more reproducible and higher-yielding reactions. The trifluoroborate salt can be considered a "protected" form of the boronic acid, which slowly hydrolyzes in situ during the reaction to release the active boronic acid species, minimizing undesirable side reactions like protodeboronation.[1]
Data Presentation: Performance in Suzuki-Miyaura Coupling
Table 1: Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 90 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 24 | 78 |
| 5 | 1-Chloro-2,4-dinitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 88 |
Note: The yields presented are from various literature sources and may not be directly comparable due to variations in reaction conditions.
Table 2: Synthesis of this compound from 2,6-Dimethylphenylboronic Acid
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylphenylboronic acid | KHF₂ | Methanol/H₂O | Room Temp | 1 | >95 |
Experimental Protocols
Synthesis of this compound
This protocol describes the general procedure for the conversion of an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.
Materials:
-
2,6-Dimethylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 2,6-dimethylphenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A white precipitate of this compound should form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the solid under high vacuum to afford the this compound.
General Protocol for Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with 2,6-dimethylphenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-chloroanisole) (1.0 eq)
-
2,6-Dimethylphenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2,6-dimethylphenylboronic acid, palladium catalyst, ligand (if necessary), and base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent and water (if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-chloroanisole) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., RuPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio) to the tube via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow a standard aqueous workup and purification by column chromatography as described in the protocol for boronic acids.
Visualizing the Chemistry
To better understand the relationships between these reagents and their roles in the Suzuki-Miyaura coupling, the following diagrams have been generated.
Caption: Key property differences between the two boron reagents.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanistic pathways for boronic acid and trifluoroborate in Suzuki coupling.
References
Aryltrifluoroborates vs. Boronic Esters in Suzuki Coupling: A Comprehensive Comparison for Researchers
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical determinant of the reaction's success, with aryltrifluoroborates and boronic esters emerging as two of the most prominent options. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data to inform reagent selection in drug development and synthetic chemistry.
Executive Summary: A Trade-off Between Stability and Reactivity
The fundamental difference between aryltrifluoroborates and boronic esters lies in a trade-off between stability and reactivity. Potassium aryltrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups.[1] In contrast, while boronic esters are more stable than their corresponding boronic acids, they can be susceptible to hydrolysis and may require more careful handling and storage to prevent decomposition.[1][2]
Generally, boronic acids (from which esters are derived) are considered more reactive, often leading to faster reaction times.[3] However, aryltrifluoroborates have been shown in many cases to be more reactive than boronic esters.[4] The enhanced stability of trifluoroborates can also be advantageous in multi-step syntheses, where they can be carried through various reaction conditions without the need for protection and deprotection steps that might be necessary for boronic esters.[1]
Quantitative Performance Data
The following table summarizes quantitative data from various studies to illustrate the relative performance of potassium aryltrifluoroborates and boronic esters in Suzuki-Miyaura cross-coupling reactions under optimized conditions for each reagent.
| Coupling Partners | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile + Furan-2-yl | Potassium furan-2-yltrifluoroborate | 6 mol% Pd(OAc)₂, 12 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [5] |
| 4-Chloroanisole + Primary alkyl | Potassium alkyltrifluoroborate | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | Good-Exc. | [6] |
| Aryl Chloride + Secondary alkyl | Potassium alkyltrifluoroborate | 2 mol% Pd(OAc)₂, 3 mol% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 24 | Good-Exc. | [7] |
| Diaryl bromide + Aryl | Boronic ester | 0.1 equiv Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | 80 | [8] |
| 2-Bromonaphthalene + Alkyl | Neopentyldiol alkylboronic ester | AntPhos ligand | K-trimethylsilanolate | - | - | <1 | 50-94 | [9] |
| Pyridine-2-sulfonyl fluoride + 2-Thiopheneboronic acid | Pinacol boronic ester | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 65-100 | - | 5-89 | [10][11] |
Note: "Good-Exc." denotes yields reported as good to excellent without a specific percentage. Reaction conditions and yields are highly substrate-dependent.
Experimental Protocols
Detailed methodologies for Suzuki coupling reactions using both aryltrifluoroborates and boronic esters are provided below.
General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is adapted from a procedure for the coupling of heteroaryltrifluoroborates with aryl halides.[5]
-
Reaction Setup: A microwave vial is charged with Pd(OAc)₂ (e.g., 3.4 mg, 0.015 mmol, 6 mol%), RuPhos (e.g., 14 mg, 0.03 mmol, 12 mol%), the aryl halide (e.g., 4-bromobenzonitrile, 46.0 mg, 0.25 mmol), potassium heteroaryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate, 46.0 mg, 0.26 mmol), and Na₂CO₃ (e.g., 53.0 mg, 0.5 mmol).
-
Inert Atmosphere: The vial is sealed with a cap lined with a disposable Teflon septum, then evacuated and purged with nitrogen three times.
-
Solvent Addition: Ethanol (e.g., 1.4 mL, 0.18 M) is added via syringe.
-
Reaction: The reaction mixture is heated at 85 °C for 12 hours.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Boronic Esters
This protocol is a general representation derived from common practices.[8]
-
Reaction Setup: Into a round-bottom pressure flask equipped with a stir bar, the aryl halide (e.g., 10 g of diaryl bromide), cesium carbonate (2.5 equivalents), and the boronic ester (1.1 equivalents) are added.
-
Inert Atmosphere: The flask is placed under an argon atmosphere.
-
Solvent Addition: Anhydrous 1,4-dioxane (e.g., 200 mL) and water (e.g., 22 mL) are added, and the mixture is sparged with a stream of argon for 10 minutes.
-
Catalyst Addition: Pd(dppf)Cl₂ (0.1 equivalents) is added to the mixture, and it is purged with argon for an additional 10 minutes.
-
Reaction: The vessel is sealed with a screw cap, and the reaction mixture is stirred at 100 °C overnight.
-
Workup: After cooling to room temperature, the reaction progress is analyzed (e.g., by TLC). The mixture is then typically diluted with an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a comparative experimental workflow for both reagent types.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. researchgate.net [researchgate.net]
Potassium Aryltrifluoroborates: A Superior Class of Reagents for Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the choice of reagents is paramount to the success of a reaction. For drug development professionals and researchers, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for constructing complex molecular architectures. While boronic acids and their esters have long been the workhorses in this field, potassium aryltrifluoroborates are emerging as a superior alternative, offering significant advantages in stability, handling, and reactivity. This guide provides an objective comparison of potassium aryltrifluoroborates with other common organoboron reagents, supported by experimental data and detailed protocols.
The Stability Advantage: Overcoming the Achilles' Heel of Boronic Acids
A primary drawback of many boronic acids is their inherent instability. They are often susceptible to protodeboronation, a process that cleaves the carbon-boron bond, rendering the reagent inactive and leading to inconsistent yields.[1] Furthermore, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which complicates accurate stoichiometry.[2][3]
In stark contrast, potassium aryltrifluoroborates are tetracoordinate boron species, a structural feature that imparts exceptional stability.[1][2] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][4][5] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields, especially for challenging electron-deficient or heteroaryl substrates.[1][6]
Enhanced Reactivity and Broader Scope
Beyond their superior stability, potassium aryltrifluoroborates often exhibit enhanced reactivity compared to their boronic acid and ester counterparts in various cross-coupling reactions.[4][7] The trifluoroborate moiety can be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection, streamlining complex synthetic routes.[2] Their utility extends to a broad range of transformations, including the Suzuki-Miyaura coupling, rhodium-catalyzed additions, and other transition-metal-catalyzed reactions.[8][9]
Data-Driven Performance Comparison
The superior performance of potassium aryltrifluoroborates is evident in the yields achieved in Suzuki-Miyaura cross-coupling reactions. The following tables summarize comparative data, highlighting the efficiency of these reagents.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Organoboron Reagent | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium 2-furyltrifluoroborate | 4-(2-Furyl)benzonitrile | 95 | [3] |
| 4-Bromobenzonitrile | 2-Furanboronic acid | 4-(2-Furyl)benzonitrile | 45 | [3] |
| 4-Chloroanisole | Potassium n-butyltrifluoroborate | 4-n-Butylanisole | 85 | [10] |
| 4-Chloroanisole | n-Butylboronic acid | 4-n-Butylanisole | Low to moderate | [8] |
| Phenyl Bromide | Potassium vinyltrifluoroborate | Styrene | 72 | [11] |
| Phenyl Bromide | Vinylboronic acid | Styrene | Variable, often lower | [11] |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable.
Table 2: Stability Comparison of Organoboron Reagents
| Reagent Type | Air Stability | Moisture Stability | Ease of Purification | Storage |
| Potassium Aryltrifluoroborates | High [6] | High [6] | Easy (often crystalline solids) [6] | Indefinite at room temperature [2] |
| Boronic Acids | Variable, prone to decomposition[6] | Prone to protodeboronation[1] | Often difficult, can form boroxines | Often requires refrigeration or inert atmosphere[3] |
| Boronic Esters | Generally good | Can be susceptible to hydrolysis[12] | Generally easier than boronic acids | Generally stable |
| MIDA Boronates | High | High | Generally good | Stable |
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol describes the general and efficient conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[2]
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Acetone
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash with acetone.
-
Dry the solid under high vacuum to afford the potassium phenyltrifluoroborate.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][13]
Materials:
-
Potassium aryltrifluoroborate (1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Chemistry
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Guide to the Reactivity of Potassium Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Potassium aryltrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, particularly as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. Their notable stability to air and moisture, crystalline nature, and resistance to protodeboronation offer significant advantages over traditional boronic acids.[1][2][3] This guide provides an objective comparison of the reactivity of various potassium aryltrifluoroborates, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions for synthetic applications.
Comparative Reactivity Data
The reactivity of potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling is influenced by both electronic and steric factors. The following tables summarize the performance of different substituted potassium aryltrifluoroborates when coupled with various aryl halides.
Electronic Effects on Reactivity
Electron-donating or -withdrawing groups on the aryl ring of the potassium aryltrifluoroborate can significantly impact reaction efficiency and rate. Generally, electron-rich aryltrifluoroborates exhibit high reactivity. However, those bearing strongly electron-withdrawing groups may require more forcing conditions to achieve comparable yields.[1]
| Potassium Aryltrifluoroborate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Potassium phenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 95 | [4] |
| Potassium 4-methoxyphenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 98 | [4] |
| Potassium 4-chlorophenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 92 | [4] |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 85 | [4] |
| Potassium furan-2-yltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (1.5 mol %), RuPhos (3 mol %) | K₃PO₄ | n-BuOH | 20 | 98 | [2][5] |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (1.5 mol %), RuPhos (3 mol %) | K₃PO₄ | n-BuOH | 20 | 97 | [2][5] |
Steric Effects on Reactivity
Steric hindrance, particularly from ortho-substituents on the aryltrifluoroborate, can influence the rate and success of the cross-coupling reaction. However, with appropriate ligand selection, even sterically demanding substrates can be coupled effectively.[6] For instance, the use of bulky, electron-rich phosphine ligands like RuPhos has been shown to facilitate the coupling of sterically hindered partners.[2][5][7]
| Potassium Aryltrifluoroborate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Potassium 2-methylphenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 90 | [4] |
| Potassium 2,6-dimethylphenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 88 | [4] |
| Potassium 1-naphthyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 93 | [4] |
| Potassium mesityltrifluoroborate | 4-Bromobenzonitrile | PdCl₂ (2 mol %), RuPhos (6 mol %) | Cs₂CO₃ | THF/H₂O | 22 | 85 | [7] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates.
General Procedure for Coupling with Aryl Bromides
To an oven-dried reaction vessel is added the potassium aryltrifluoroborate (1.05 mmol), the aryl bromide (1.0 mmol), cesium carbonate (3.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol). The vessel is sealed with a septum, and the atmosphere is replaced with argon. A degassed mixture of THF and water (9:1, 10 mL) is then added via syringe. The reaction mixture is stirred at 80 °C for 22 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[4]
General Procedure for Coupling with Aryl Chlorides
In a glovebox, an oven-dried reaction vial is charged with palladium acetate (0.015 mmol), RuPhos (0.03 mmol), and potassium phosphate (1.5 mmol). The vial is sealed, removed from the glovebox, and the aryl chloride (0.5 mmol) and potassium heteroaryltrifluoroborate (0.525 mmol) are added, followed by n-butanol (2.0 mL). The mixture is then stirred at 100 °C for 20 hours. After cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.[2][5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium aryltrifluoroborate. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Caption: Suzuki-Miyaura catalytic cycle with potassium aryltrifluoroborates.
Experimental Workflow for Reactivity Comparison
This diagram outlines a typical workflow for comparing the reactivity of different potassium aryltrifluoroborates in a parallel synthesis format.
Caption: Workflow for comparative reactivity studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Reaction Products: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the rigorous confirmation of a reaction's outcome is a cornerstone of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two preeminent analytical techniques for the structural elucidation and purity assessment of reaction products. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy.
At a Glance: Performance Comparison
The choice between NMR and Mass Spectrometry is often dictated by the specific information required, the nature of the analyte, and the stage of the research or development process. While they are often used synergistically for unambiguous structure confirmation, they possess distinct advantages and limitations.[1]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry, and quantitative purity.[2] | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.[2] |
| Quantitative Capability | Inherently quantitative (qNMR); can provide absolute purity without a specific reference standard of the analyte.[3][4] | Relative quantification is standard; requires a reference standard for accurate quantification.[5] |
| Sensitivity | Lower (micromolar to millimolar range).[6][7] | Higher (picomolar to femtomolar range).[6][7] |
| Sample Requirements | Requires 1-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR; sample must be soluble in deuterated solvents.[8] | Requires very small sample amounts (nanogram to microgram); sample must be ionizable. |
| Analysis Time | Typically longer, from minutes to hours per sample. | Faster, often seconds to minutes per sample. |
| Structural Information | Provides unambiguous structural information through chemical shifts, coupling constants, and 2D correlation experiments. | Provides structural clues through fragmentation patterns, but isomers can be difficult to distinguish. |
| Purity Assessment | Excellent for identifying and quantifying major components and impurities with distinct NMR signals.[4] | Excellent for detecting trace-level impurities, especially when coupled with chromatography (LC-MS, GC-MS).[9] |
| Accuracy (Purity) | High accuracy and precision for purity determination (qNMR).[10] | Accuracy is dependent on the purity of the reference standard and potential matrix effects.[11] |
| Typical Use Case | Definitive structure elucidation of purified products; quantitative purity determination of final products and reference standards. | Rapid confirmation of product formation in crude reaction mixtures; identification of byproducts and impurities; high-throughput screening.[12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the validation of a reaction product using both NMR and Mass Spectrometry.
Protocol 1: ¹H NMR Analysis of a Crude Reaction Mixture
This protocol outlines the steps for a quick assessment of a reaction's outcome directly from the reaction mixture.[12]
-
Sample Preparation:
-
Take a small aliquot (a few drops) of the crude reaction mixture.
-
If the reaction solvent is volatile (e.g., dichloromethane, ethyl acetate), evaporate it under a stream of nitrogen or in a vacuum concentrator.[13]
-
If the reaction solvent is not volatile (e.g., DMF, DMSO), perform a mini-workup. Add the aliquot to a small vial with a suitable extraction solvent (e.g., ethyl acetate) and water. Shake, separate the organic layer, and dry it with a drying agent (e.g., Na₂SO₄). Filter and evaporate the solvent.[13]
-
Dissolve the residue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14] Ensure the solution is free of solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for a preliminary analysis.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the product, starting material, and any identifiable byproducts.
-
Compare the chemical shifts and coupling patterns to the expected spectrum of the desired product.
-
Calculate the approximate conversion of the starting material and the relative ratio of products to byproducts from the integration values.[12]
-
Protocol 2: Quantitative NMR (qNMR) for Purity Determination
This protocol is for determining the absolute purity of a purified reaction product using an internal standard.[3][15]
-
Sample and Standard Preparation:
-
Accurately weigh a specific amount of the purified product (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[16]
-
Dissolve the mixture in a precise volume of a deuterated solvent in an NMR tube.[17]
-
-
Data Acquisition:
-
Use a quantitative pulse program (e.g., with a 30° pulse and a long relaxation delay of at least 5 times the longest T₁ of the signals of interest).[3]
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (at least 250:1 for the signals to be integrated).[3]
-
-
Data Analysis:
-
Carefully process the spectrum to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:[18] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.
-
Protocol 3: LC-MS Analysis for Product Identification and Impurity Profiling
This protocol describes the use of Liquid Chromatography-Mass Spectrometry to confirm the molecular weight of the product and identify impurities.[19]
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[20]
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the components using a suitable liquid chromatography method (e.g., reversed-phase HPLC).[21]
-
The eluent from the LC column is directed into the mass spectrometer.
-
Acquire mass spectra using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode for targeted analysis.[22]
-
-
Data Analysis:
-
Identify the peak in the chromatogram corresponding to the desired product by its retention time.
-
Examine the mass spectrum of this peak to confirm the molecular weight of the product (usually observed as [M+H]⁺ or [M+Na]⁺).
-
Analyze the mass spectra of other peaks in the chromatogram to identify byproducts and impurities by comparing their mass-to-charge ratios with potential structures.[19] For unknown impurities, fragmentation data (MS/MS) can be acquired to aid in structural elucidation.[23]
-
Visualizing the Workflow and Logic
To better understand the roles and interplay of NMR and Mass Spectrometry in product validation, the following diagrams illustrate the general workflow and the logical decision-making process.
Caption: General workflow for validating a chemical reaction product.
Caption: Logical relationship in using NMR and MS for product validation.
Conclusion: A Synergistic Approach
Ultimately, NMR and Mass Spectrometry are not competing but rather complementary techniques in the validation of reaction products.[1][24] Mass Spectrometry offers a rapid and highly sensitive method for confirming the molecular weight of the desired product and identifying trace impurities. NMR, on the other hand, provides an unparalleled, detailed view of the molecular structure and is the gold standard for unambiguous structure elucidation and absolute purity determination. For comprehensive and robust product validation, a synergistic approach that leverages the strengths of both techniques is the most rigorous and reliable strategy.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. benchchem.com [benchchem.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. organomation.com [organomation.com]
- 15. emerypharma.com [emerypharma.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 21. gentechscientific.com [gentechscientific.com]
- 22. nebiolab.com [nebiolab.com]
- 23. emerypharma.com [emerypharma.com]
- 24. frontiersin.org [frontiersin.org]
A Comparative Guide to Assessing the Purity of Synthesized Potassium 2,6-Dimethylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
The purity of organoboron reagents is paramount in drug discovery and development, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of pharmaceutical candidates. Potassium 2,6-dimethylphenyltrifluoroborate, a valuable building block in organic synthesis, is no exception. This guide provides a comparative analysis of common analytical techniques for assessing the purity of this reagent, offering detailed experimental protocols and data interpretation guidelines to ensure the quality of your synthetic intermediates.
Introduction to Purity Assessment of Organotrifluoroborates
Potassium organotrifluoroborates are generally stable, crystalline solids, making them easier to handle and purify than their boronic acid counterparts.[1][2][3][4] However, residual starting materials, byproducts, or degradation products can be present. Common impurities may include the corresponding boronic acid, boroxines (anhydrides of boronic acids), and hydrolysis products.[5] Therefore, a multi-technique approach is often necessary for a comprehensive purity assessment.
This guide will focus on the most effective and widely used analytical methods for this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Key Analytical Techniques
A summary of the primary techniques for purity assessment is presented below, highlighting their strengths and limitations.
| Technique | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| NMR Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information. Quantitative (qNMR). | Lower sensitivity compared to MS. Signal overlap can complicate analysis. | > 95% |
| Mass Spectrometry | Molecular weight confirmation. | High sensitivity, accurate mass determination.[6][7][8][9][10] | Not inherently quantitative without calibration. Can be destructive. | > 99% |
| HPLC | Separation and quantification of the main component and impurities. | High sensitivity and resolving power. Quantitative. | Requires method development. Reference standards for impurities may not be available. | > 99% |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of potassium organotrifluoroborates. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice due to the good solubility of potassium organotrifluoroborates.[11]
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals for this compound: Aromatic protons in the range of 7.0-7.5 ppm and methyl protons around 2.0-2.5 ppm.
-
Impurity Detection: Look for signals corresponding to the boronic acid (broader aromatic signals and a distinct B-OH proton signal) or residual solvents.
-
-
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum.
-
Expected Signals: A quartet in the range of -129 to -141 ppm is characteristic of the BF₃ group.[11]
-
-
¹¹B NMR Analysis:
-
Quantitative NMR (qNMR):
-
To determine the absolute purity, a certified internal standard with a known concentration and non-overlapping signals (e.g., maleic anhydride) is added to the sample.
-
The purity of the this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) operating in the negative ion mode is highly effective for the characterization of potassium organotrifluoroborates.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer set to negative ion detection mode.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer.
-
Data Analysis:
-
Expected Ion: The primary ion observed will be the [M-K]⁻ anion, which is the trifluoroborate anion [ (CH₃)₂C₆H₃BF₃ ]⁻.
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the anion with high accuracy (typically within 5 ppm).[6][7][8]
-
Impurity Detection: Look for ions corresponding to potential impurities, such as the boronic acid or dimeric species.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for separating the target compound from impurities, allowing for accurate quantification. A reversed-phase method is typically suitable for organoboron compounds.[14][15]
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detector: A UV detector is suitable for aromatic compounds like this compound.
-
-
Method Development: Optimize the mobile phase gradient to achieve good separation between the main peak and any impurity peaks.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment.
Data Interpretation Summary:
| Technique | Pure Sample Indication | Impurity Indication |
| NMR | Sharp, well-defined peaks corresponding to the expected structure. Correct integration ratios. | Presence of unexpected signals. Broadening of peaks. |
| MS | A single major peak corresponding to the expected [M-K]⁻ ion. | Presence of other significant ions. |
| HPLC | A single major peak with a consistent retention time. | Presence of additional peaks. |
By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Potassium Aryltrifluoroborates in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving optimal yields, purity, and cost-efficiency. For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. While boronic acids have traditionally been the workhorse nucleophiles in these reactions, potassium aryltrifluoroborates have emerged as a superior alternative in many aspects. This guide provides an objective comparison of the performance of potassium aryltrifluoroborates against boronic acids, supported by experimental data, to highlight their cost-effectiveness and utility in synthesis.
Executive Summary: The Trifluoroborate Advantage
Potassium aryltrifluoroborates offer significant advantages over their boronic acid counterparts, primarily stemming from their enhanced stability and ease of handling.[1][2] Boronic acids are known to be susceptible to decomposition through pathways like protodeboronation, especially for electron-deficient or heteroaryl systems, leading to inconsistent yields and the need for excess reagents.[1] In contrast, potassium aryltrifluoroborates are generally stable, crystalline solids that can be stored for extended periods without degradation, leading to more reliable and reproducible cross-coupling reactions.[1][2] This inherent stability often translates to higher yields, making them a more cost-effective choice in the long run, despite a potentially higher initial purchase price for some analogues.
Performance Comparison: A Data-Driven Analysis
The superior performance of potassium aryltrifluoroborates is particularly evident in challenging Suzuki-Miyaura cross-coupling reactions where the corresponding boronic acids may falter. The enhanced stability of the C-B bond in trifluoroborates minimizes unwanted side reactions, leading to cleaner reaction profiles and higher product yields.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | 52 | [3] |
| 4-Chlorobenzonitrile | Potassium Phenyltrifluoroborate | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | 96 | [3] |
| 4-Bromoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF/H₂O | 92 | [4] |
| 4-Bromoanisole | Potassium Phenyltrifluoroborate | PdCl₂ | K₂CO₃ | Methanol/H₂O | 79 | [5] |
| 4-Bromotoluene | Phenylboronic acid | Pd Nanoparticles | NaOH | EtOH/H₂O | ~50 | [6] |
| 4-Bromotoluene | Potassium Phenyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 77 | [7] |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable. However, the data illustrates the general trend of high efficiency with potassium aryltrifluoroborates.
Cost-Effectiveness Analysis
While a direct cost comparison of all analogues is challenging due to market fluctuations and purity grades, a snapshot of representative compounds reveals the economic considerations. Boronic acids are often perceived as cheaper on a per-gram basis.[8] However, their instability can lead to hidden costs associated with reagent waste, lower product yields, and the need for more complex purification procedures.
Potassium aryltrifluoroborates can be readily synthesized from the corresponding boronic acids using inexpensive potassium hydrogen fluoride (KHF₂), offering a cost-effective route to these superior reagents if the desired boronic acid is readily available and affordable.[9]
Table 2: Illustrative Cost Comparison
| Compound | Supplier 1 (Price/Quantity) | Supplier 2 (Price/Quantity) |
| Phenylboronic acid | $57.60 / 10 g | €87.00 / 25 g |
| Potassium Phenyltrifluoroborate | $235.00 / 5 g | - |
Note: Prices are subject to change and may vary between suppliers and purity grades. This table is for illustrative purposes only.
The decision to use a commercially available potassium aryltrifluoroborate or to synthesize it from the corresponding boronic acid will depend on the specific cost and availability of the starting materials, as well as the scale of the synthesis.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these reagents. Below are general protocols for the synthesis of a potassium aryltrifluoroborate and its subsequent use in a Suzuki-Miyaura coupling reaction, alongside a typical protocol for a boronic acid-based coupling.
Synthesis of Potassium Aryltrifluoroborate
General Procedure: To a stirred solution of the arylboronic acid (1.0 equiv) in methanol (2.0 M), a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) is added. The resulting mixture is stirred at room temperature for 30 minutes. The methanol is then removed under reduced pressure. Acetone is added to the residue, and the suspension is stirred for 10 minutes. The solid product is collected by filtration through a Büchner funnel, washed with acetone, and then with diethyl ether.
Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
General Procedure for the coupling of 4-chlorobenzonitrile with potassium phenyltrifluoroborate: A reaction vial is charged with Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), 4-chlorobenzonitrile (1.0 equiv), potassium phenyltrifluoroborate (1.05 equiv), and Na₂CO₃ (2.0 equiv). The vial is sealed, evacuated, and backfilled with nitrogen. Anhydrous ethanol is added, and the mixture is stirred at 85°C for the required time. After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[3]
Suzuki-Miyaura Coupling with Boronic Acid
General Procedure for the coupling of 4-bromoanisole with phenylboronic acid: To a reaction flask containing 4-bromoanisole (1.0 equiv) and phenylboronic acid (1.2 equiv) in a mixture of toluene and water is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The mixture is heated to reflux with vigorous stirring until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting between boronic acids and aryltrifluoroborates.
Conclusion
Potassium aryltrifluoroborates represent a significant advancement in the field of cross-coupling chemistry, offering a more stable, reliable, and often higher-yielding alternative to traditional boronic acids. While the initial cost of some commercially available aryltrifluoroborates may be higher, their superior performance, particularly with challenging substrates, can lead to overall cost savings through reduced waste, simplified purification, and more consistent results. For researchers and drug development professionals, the strategic use of potassium aryltrifluoroborates can accelerate discovery and development timelines by providing a more robust and efficient synthetic methodology.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
A Comparative Guide: Functional Group Tolerance of Potassium 2,6-dimethylphenyltrifluoroborate versus Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organometallic reagent is a critical decision in the synthesis of complex molecules, directly impacting reaction efficiency, selectivity, and functional group compatibility. This guide provides an objective comparison of the functional group tolerance of potassium 2,6-dimethylphenyltrifluoroborate, a representative organotrifluoroborate used in Suzuki-Miyaura cross-coupling reactions, and the analogous 2,6-dimethylphenylmagnesium bromide, a classic Grignard reagent.
Executive Summary
Potassium organotrifluoroborates, such as this compound, exhibit significantly broader functional group tolerance compared to their highly reactive Grignard counterparts.[1][2] Grignard reagents are powerful nucleophiles and strong bases, leading to incompatibility with a wide array of common functional groups, particularly those containing acidic protons or electrophilic carbonyls.[3][4][5] In contrast, the air- and moisture-stability of potassium organotrifluoroborates makes them robust and highly compatible with many functional groups, rendering them superior reagents for the synthesis of complex, polyfunctional molecules via palladium-catalyzed cross-coupling reactions.[1][6]
Data Presentation: A Comparative Analysis of Functional Group Tolerance
The following table summarizes the compatibility of this compound and 2,6-dimethylphenylmagnesium bromide with various functional groups. This data is compiled from established chemical principles and published experimental results for these and closely related analogues.
| Functional Group | This compound (in Suzuki-Miyaura Coupling) | 2,6-Dimethylphenylmagnesium bromide (Grignard Reaction) |
| Aldehyde | Tolerated[2] | Reactive (Nucleophilic Addition)[4] |
| Ketone | Tolerated[2] | Reactive (Nucleophilic Addition)[4] |
| Ester | Tolerated[2][3] | Reactive (Double Nucleophilic Addition)[5] |
| Amide | Tolerated | Reactive (Deprotonation/Nucleophilic Addition) |
| Carboxylic Acid | Tolerated | Reactive (Acid-Base Reaction)[5] |
| Nitrile | Tolerated[1][2][3] | Reactive (Nucleophilic Addition) |
| Nitro | Tolerated[2] | Potentially Reactive (Reduction) |
| Alcohol | Tolerated | Reactive (Acid-Base Reaction)[5] |
| Amine (1°, 2°) | Tolerated | Reactive (Acid-Base Reaction) |
| Terminal Alkyne | Tolerated | Reactive (Acid-Base Reaction) |
| Alkyl Halide | Reactive (Coupling Partner) | Generally Unreactive (Can undergo exchange) |
| Aryl Halide | Reactive (Coupling Partner) | Generally Unreactive (Can undergo exchange) |
| Ether | Tolerated | Tolerated (Often used as solvent)[3] |
| Alkene/Alkyne | Tolerated | Generally Tolerated |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative example of a Suzuki-Miyaura reaction demonstrating the use of a potassium aryltrifluoroborate.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added under a positive pressure of argon.
-
Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Grignard Reaction of 2,6-Dimethylphenylmagnesium bromide with a Ketone
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an electrophile. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2,6-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Part A: Formation of the Grignard Reagent
-
Magnesium turnings (1.2 g, 50 mmol) are placed in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
The apparatus is flushed with nitrogen.
-
A small crystal of iodine is added to the magnesium.
-
A solution of 2,6-dimethylbromobenzene (5.55 g, 30 mmol) in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the bromide solution (approx. 2-3 mL) is added to the magnesium turnings. The reaction is initiated, which may require gentle warming. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with a Ketone
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of acetone (1.45 g, 25 mmol) in 10 mL of anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The product can be purified by distillation or recrystallization.
Mandatory Visualization
Caption: Functional group compatibility of this compound vs. a Grignard reagent.
Conclusion
The choice between this compound and a Grignard reagent is dictated by the synthetic strategy and the functional groups present in the reacting partners. For reactions requiring high functional group tolerance, such as the synthesis of complex pharmaceutical intermediates, potassium aryltrifluoroborates are the reagents of choice due to their stability and chemoselectivity in Suzuki-Miyaura cross-coupling reactions. Grignard reagents, while powerful for carbon-carbon bond formation, are limited by their high reactivity and basicity, necessitating the use of protecting groups for many common functionalities. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for Hindered Aryl Couplings
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically hindered aryl substrates is a formidable challenge in modern organic synthesis. These challenging transformations are crucial in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The success of such reactions hinges on the judicious selection of a palladium catalyst system, where the ligand's architecture plays a pivotal role in overcoming steric repulsion and promoting efficient bond formation. This guide provides a comparative analysis of common palladium catalysts for hindered Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols.
The Challenge of Steric Hindrance
Steric hindrance, arising from bulky substituents near the reaction center on either the aryl halide or the coupling partner, can significantly impede the elementary steps of the catalytic cycle—oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. To address this, highly active catalyst systems, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed. These ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are more reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step, leading to product formation.
Comparative Performance of Palladium Catalysts
The choice of ligand is critical for the successful coupling of sterically demanding substrates. Below is a comparative overview of the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions involving hindered substrates.
Suzuki-Miyaura Coupling of Hindered Substrates
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls. When dealing with di-, tri-, or even tetra-ortho-substituted biaryls, the choice of catalyst is paramount.
Table 1: Performance of Palladium Catalysts in Hindered Suzuki-Miyaura Couplings
| Catalyst System (Pd Source/Ligand) | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2,4,6-Trimethylbromobenzene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | t-BuOH | 80 | 16 | 92 | [1] |
| [(IPr)PdCl₂]₂ | 2-Chloro-1,3,5-trimethylbenzene | Mesitylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | >99 | [2] |
| Pd(OAc)₂ / RuPhos | 1-Bromo-2,6-diisopropylbenzene | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 12 | 85 | [3] |
| Pd(OAc)₂ / WK-phos | 2-Chloro-m-xylene | 2,6-Dimethylphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 12 | >99 | [4] |
Note: The data presented is compiled from various sources and reaction conditions may differ. This table should serve as a qualitative guide.
N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often exhibiting higher stability and activity.[2][5] For instance, acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in the synthesis of di-, tri-, and tetra-ortho-substituted biaryls with low catalyst loadings.[2] The "flexible steric bulk" of these NHC ligands is considered crucial for their high catalytic activity.[2]
Buchwald-Hartwig Amination of Hindered Substrates
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Steric hindrance on either the aryl halide or the amine can significantly challenge this transformation. The development of increasingly bulky and electron-rich biarylmonophosphine ligands has been instrumental in overcoming these limitations.
Table 2: Performance of Palladium Catalysts in Hindered Buchwald-Hartwig Aminations
| Catalyst System (Pd Source/Ligand) | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Bromo-1,3-dimethylbenzene | Di-isopropylamine | NaOtBu | Toluene | 100 | 6 | 94 | [6] |
| Pd₂(dba)₃ / RuPhos | 2-Chloro-m-xylene | 2,6-Diisopropylaniline | NaOtBu | Toluene | 100 | 24 | 96 | [7] |
| BrettPhos Pd G3 | 2-Bromomesitylene | tert-Butylamine | NaOtBu | Dioxane | 80 | 18 | 91 | [3] |
| L16 Pd G4 | 2-Chlorotoluene | 2-Ethylpiperidine | NaOtBu | THF | 70 | 18 | 85 | [4][8] |
| CyPhCPhos (L13) | ortho-Substituted Aryl Bromide | 1-Adamantylamine | NaOtBu | Dioxane | 100 | 24 | High | [8] |
Note: The data presented is compiled from various sources and reaction conditions may differ. This table should serve as a qualitative guide.
For particularly challenging couplings involving hindered secondary amines, specialized ligands have been designed. For example, ligands bearing electron-deficient aryl groups on the phosphorus atom can lead to a more Lewis-acidic catalyst, facilitating amine binding.[8] The choice between ligands like RuPhos for general secondary amines and more specialized ligands like CyPhCPhos for highly hindered primary amines highlights the importance of a nuanced catalyst selection process.[8]
Experimental Protocols
Reproducibility in palladium-catalyzed cross-coupling reactions is highly dependent on the experimental setup, purity of reagents, and inert atmosphere techniques.
General Protocol for Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH).
-
Seal the Schlenk tube and bring it out of the glovebox.
Reaction Execution:
-
Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Hindered Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol% Pd) or a precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 1-2 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).[6]
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[6]
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).[6]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.[6]
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with water.[6]
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.[6]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[6]
Visualizing the Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycles and a decision-making workflow for catalyst selection in hindered aryl couplings.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A workflow for selecting a palladium catalyst for hindered aryl couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Reaction Intermediates in Aryltrifluoroborate Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. While arylboronic acids have traditionally been the workhorses for these transformations, potassium aryltrifluoroborates have emerged as highly effective and often superior alternatives. Their enhanced stability, ease of handling, and unique reactivity profiles have garnered significant attention. This guide provides a comparative analysis of aryltrifluoroborates and arylboronic acids in Suzuki-Miyaura couplings, with a focus on the analysis of reaction intermediates, supported by experimental data and detailed protocols.
Performance Comparison: Aryltrifluoroborates vs. Arylboronic Acids
A key advantage of potassium aryltrifluoroborates is their stability compared to the often-hygroscopic and prone-to-protodeboronation arylboronic acids. This stability can translate to higher effective concentrations of the active boron species in solution, leading to improved reaction outcomes.
Quantitative Data on Reaction Yields
The choice of boron reagent can significantly impact the yield of the desired biaryl product. The following tables summarize a comparison of product yields for Suzuki-Miyaura reactions with various aryl halides, comparing potassium aryltrifluoroborates and arylboronic acids under nickel and palladium catalysis.
Table 1: Comparison of Yields in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Mesylates and Sulfamates
| Aryl Halide/Pseudohalide | Boron Reagent | Additive | Yield (%) |
| Phenyl Mesylate | Phenylboronic Acid | - | 95 |
| Phenyl Mesylate | Potassium Phenyltrifluoroborate | H₂O | 92 |
| Phenyl Mesylate | Phenyl neopentylglycolboronate | - | 85 |
| Phenyl Mesylate | Phenyl pinacolboronate | - | 78 |
| Phenyl Sulfamate | Phenylboronic Acid | - | 93 |
| Phenyl Sulfamate | Potassium Phenyltrifluoroborate | H₂O | 89 |
| Phenyl Sulfamate | Phenyl neopentylglycolboronate | - | 82 |
| Phenyl Sulfamate | Phenyl pinacolboronate | - | 75 |
Data adapted from a study on Ni-catalyzed couplings, highlighting the high efficiency of both boronic acids and aryltrifluoroborates, with the latter showing excellent performance in the presence of water.[1]
Table 2: Comparison of Yields in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryltrifluoroborates
| Heteroaryltrifluoroborate | Aryl Halide | Yield (%) |
| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 91 |
| Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | 85 |
| Thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | 93 |
| Thiophen-3-yltrifluoroborate | 4-Chlorobenzonitrile | 96 |
| Pyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 88 |
| Pyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 75 |
This table showcases the utility of heteroaryltrifluoroborates in coupling with various aryl halides, demonstrating their robustness in forming important biaryl linkages.[2][3]
Mechanistic Insights: The Role of Intermediates
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the case of aryltrifluoroborates, a key feature is their slow hydrolysis to the corresponding boronic acid, which is often the active species in the transmetalation step. This slow-release mechanism can be advantageous in maintaining a low, steady concentration of the boronic acid, which minimizes side reactions like protodeboronation and homocoupling.[4]
The crucial transmetalation step is believed to proceed via two primary pathways: the "boronate pathway," where a base activates the boronic acid, and the "oxo-palladium pathway," where the base activates the palladium complex. The exact operative pathway can depend on the specific reaction conditions.
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling, highlighting the entry of aryltrifluoroborates.
References
A Comparative Benchmark Analysis of Potassium 2,6-Dimethylphenyltrifluoroborate in Modern Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool in this endeavor. This guide provides a comprehensive benchmark comparison of potassium 2,6-dimethylphenyltrifluoroborate against a new generation of coupling reagents, offering insights into their performance, stability, and optimal applications.
This compound has emerged as a valuable reagent in Suzuki-Miyaura cross-coupling reactions due to its enhanced stability and ease of handling compared to traditional boronic acids.[1][2][3] Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[1] In contrast, boronic acids can be prone to decomposition and are often challenging to purify.[1]
This comparison guide will delve into the performance of this compound and benchmark it against other contemporary coupling reagents, including N-methyliminodiacetic acid (MIDA) boronates and advanced catalyst systems.
Performance Benchmark: this compound vs. Alternative Reagents
The following table summarizes the performance of this compound in Suzuki-Miyaura cross-coupling reactions compared to other widely used boronic acid derivatives. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. Reaction conditions, including catalysts, ligands, and solvents, are optimized for each specific transformation and may not be directly comparable.
| Reagent/System | Coupling Partner (Electrophile) | Catalyst/Ligand | Solvent | Yield (%) | Reaction Time (h) | Key Advantages |
| This compound | Aryl Chlorides | Pd(OAc)₂ / S-Phos | Toluene/H₂O | Good to Excellent | Not specified | High stability, ease of handling, good yields with challenging substrates.[4] |
| Potassium Aryltrifluoroborates (general) | Aryl Bromides and Chlorides | PdCl₂(dppf)·CH₂Cl₂ | Not specified | Good to Excellent | Not specified | Broad substrate scope, including heteroaryls.[2] |
| Boronic Acids | Aryl Mesylates and Sulfamates | Nickel-based catalyst | Not specified | High | Not specified | Most reactive and atom-economical in Ni-catalyzed couplings.[5] |
| MIDA Boronates | Aryl and Heteroaryl Bromides | Not specified | Not specified | Not specified | Not specified | Stable to chromatography, allows for iterative cross-coupling.[6] |
| Neopentylglycolboronate | Aryl Mesylates and Sulfamates | Nickel-based catalyst | Anhydrous | More efficient than pinacol boronate | Not specified | Good performance in the absence of water.[5] |
| Pinacol Boronate | Aryl Mesylates and Sulfamates | Nickel-based catalyst | Not specified | Moderate | Not specified | Commonly used, but can be less efficient than other esters.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Aryltrifluoroborates
This protocol is a generalized procedure based on common practices in the literature.[7][8][9][10]
Materials:
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, S-Phos, 4-6 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, Toluene/H₂O, 9:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the processes involved in Suzuki-Miyaura cross-coupling, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The diagram above illustrates the key steps in the Suzuki-Miyaura reaction: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the activated organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Decision workflow for selecting an appropriate boron reagent.
This workflow provides a simplified decision-making process for selecting a suitable boron reagent based on key experimental considerations such as stability requirements, the need for iterative couplings, and reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Potassium 2,6-dimethylphenyltrifluoroborate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Potassium 2,6-dimethylphenyltrifluoroborate, a compound utilized in chemical synthesis, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for its proper disposal, grounded in available safety data and established best practices for hazardous chemical waste management.
Hazard Profile and Safety Summary
| Hazard Category | GHS Classification | Precautionary Statement Highlights |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1] |
| Disposal | (General) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
Step-by-Step Disposal Protocol
The overarching principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
This includes the pure compound, contaminated materials (e.g., weighing paper, gloves, spatulas), and any solutions containing the substance.
-
Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Use a chemically resistant, sealable container for solid waste. For solutions, use a compatible, leak-proof bottle.
-
Ensure the container is in good condition and has a secure lid.
-
-
Labeling:
-
The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Keep it away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
-
Decontamination of Empty Containers:
-
Thoroughly decontaminate any empty containers that held this compound before they can be considered for regular disposal or recycling.
-
The rinsate from the decontamination process must also be collected and disposed of as hazardous waste.
-
Emergency Procedures for Spills
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Evacuate and Secure the Area:
-
Alert colleagues and restrict access to the spill area.
-
Ensure adequate ventilation.
-
-
Don Appropriate PPE:
-
Wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Place all contaminated absorbent materials into the hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Collect all cleaning materials and dispose of them as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
-
Disclaimer: This guidance is based on available safety information for this compound and general principles of hazardous waste management. Always consult your institution's specific safety and disposal protocols and the most up-to-date Safety Data Sheet if available.
Caption: Disposal and Spill Response Workflow.
References
Essential Safety and Operational Guide for Handling Potassium 2,6-dimethylphenyltrifluoroborate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Potassium 2,6-dimethylphenyltrifluoroborate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for similar organotrifluoroborate compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for tears or holes before each use. |
| Laboratory coat | Should be fully buttoned to provide maximum coverage. | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in areas with poor ventilation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
All weighing and transfer operations must be conducted in a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are easily accessible and unobstructed.
-
Prepare all necessary labware (e.g., spatulas, weighing boats, glassware) inside the fume hood to reduce the movement of the chemical.
-
-
Weighing and Transfer :
-
Don all required PPE before handling the chemical.
-
To prevent the generation of dust, carefully open the container within the fume hood.
-
Use a clean, dry spatula to weigh the desired amount of the compound onto a weighing boat.
-
Transfer the chemical to the reaction vessel slowly and carefully.
-
Securely close the container immediately after use.
-
-
During Reaction :
-
All reactions involving this compound should be performed within a chemical fume hood.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Spill Management Plan
In the event of a spill, trained personnel should follow these steps:
-
Evacuate : Alert others in the immediate vicinity and restrict access to the area.
-
Ventilate : If it is safe to do so, ensure the area is well-ventilated.
-
Contain : Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect : Carefully sweep the contained material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose : All contaminated materials must be disposed of as hazardous waste.[1]
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Empty Containers | Rinse with a suitable solvent three times, collecting the rinsate as hazardous waste. Deface the label before disposal as regular waste, or dispose of as hazardous waste. |
| Contaminated Absorbents & PPE | Place in a designated, labeled hazardous waste container. |
| Unused or Waste Chemical | Segregate from other waste streams.[1] Store in a sealed, labeled container in a designated hazardous waste accumulation area. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
Important : Never dispose of this chemical down the drain or in the regular trash.[1] Always consult your institution's specific hazardous waste management guidelines for detailed procedures and regulatory compliance.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
